molecular formula C8H8BrClO B1304962 4-Bromo-2-chloro-6-methylanisole CAS No. 91506-05-7

4-Bromo-2-chloro-6-methylanisole

Cat. No.: B1304962
CAS No.: 91506-05-7
M. Wt: 235.5 g/mol
InChI Key: YSTRJVIMBHPGBW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylanisole is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRJVIMBHPGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238603
Record name 4-Bromo-2-chloro-6-methylanisole
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91506-05-7
Record name 5-Bromo-1-chloro-2-methoxy-3-methylbenzene
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Record name 4-Bromo-2-chloro-6-methylanisole
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Record name 4-Bromo-2-chloro-6-methylanisole
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Record name 4-bromo-2-chloro-6-methylanisole
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Foundational & Exploratory

Structural Characterization and Synthetic Utility of 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-6-methylanisole (CAS: 91506-05-7) represents a highly specialized halogenated aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical biaryls.[1] Its trisubstituted core offers a unique balance of steric demand (via the ortho-methyl and ortho-chloro groups) and electronic differentiation (Br vs. Cl), making it an ideal candidate for site-selective cross-coupling reactions.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and a mechanistic breakdown of its reactivity profile, specifically focusing on chemoselective palladium-catalyzed transformations.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValueNotes
IUPAC Name 4-Bromo-2-chloro-1-methoxy-6-methylbenzene
CAS Number 91506-05-7
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Physical State Off-white solid / Viscous oilDependent on purity/crystallinity
LogP ~3.97High lipophilicity
Boiling Point ~126–128 °C (at 10 Torr)Extrapolated from derivatives
Solubility DCM, THF, Toluene, Ethyl AcetateInsoluble in water

Structural & Electronic Analysis

Understanding the molecular architecture is critical for predicting reactivity.[1]

  • Electronic Differentiation: The molecule possesses two halogen handles.[1] The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), enabling highly selective oxidative addition at the C4 position using standard Pd(0) catalysts.[1]

  • Steric Environment: The methoxy group is flanked by a chlorine atom and a methyl group.[1] This ortho,ortho-disubstitution forces the methoxy group out of planarity with the aromatic ring to minimize steric strain, slightly reducing the resonance donation of the oxygen lone pair into the ring.[1]

  • Directing Effects:

    • C4-Br: Activated for nucleophilic attack or metal insertion.[1]

    • C2-Cl: Deactivated sterically and electronically; typically survives C4-coupling conditions, serving as a secondary handle for subsequent elaboration.[1]

Synthetic Pathway: A Self-Validating Protocol

The most robust route to this compound avoids direct halogenation of anisole, which often leads to inseparable isomer mixtures. Instead, a stepwise approach starting from 2-chloro-6-methylphenol is recommended.[1]

Diagram 1: Retrosynthetic Logic & Workflow

SynthesisWorkflow Start 2-Chloro-6-methylphenol (Starting Material) Step1 Bromination (Regioselective) Start->Step1 NBS, AcOH RT, 12h Inter Intermediate: 4-Bromo-2-chloro-6-methylphenol Step1->Inter Step2 O-Methylation (Williamson Ether Synthesis) Inter->Step2 MeI, K2CO3 Acetone, Reflux Product Target: This compound Step2->Product

Caption: Stepwise synthesis ensuring regiocontrol. The phenol directs bromination para to the hydroxyl group before methylation locks the structure.

Detailed Experimental Protocol
Step 1: Regioselective Bromination

Rationale: Using N-Bromosuccinimide (NBS) in acetic acid provides mild conditions that favor para-bromination driven by the strong directing effect of the hydroxyl group.[1]

  • Charge: Dissolve 2-chloro-6-methylphenol (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temp <30°C.[1]

  • Reaction: Stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of starting phenol.[1]

  • Workup: Concentrate under reduced pressure. Dilute residue with Ethyl Acetate, wash with sat.[1][2] NaHCO₃ (to remove AcOH) and Brine.[1]

  • Yield: Expect ~85-90% of 4-bromo-2-chloro-6-methylphenol .[1]

Step 2: O-Methylation (Methylation)

Rationale: Potassium carbonate is preferred over NaH for this phenol.[1] The steric bulk of the ortho-groups prevents O-alkylation aggregation, making the milder base sufficient and safer.

  • Charge: Suspend the intermediate phenol (1.0 eq) and K₂CO₃ (2.0 eq) in Acetone (10 volumes).

  • Addition: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: If necessary, purify via silica gel chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
  • Final Product: This compound .

Reactivity Profile: Chemoselective Cross-Coupling

The primary utility of this scaffold is in Suzuki-Miyaura cross-coupling.[1] The distinct reactivity gap between the C-Br and C-Cl bonds allows for the sequential construction of non-symmetrical terphenyls or biaryl ethers.

Diagram 2: Chemoselectivity Logic[1]

Chemoselectivity cluster_logic Mechanistic Basis Core This compound PathA Path A: Suzuki Coupling (C4) Standard Conditions Core->PathA Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Toluene/H2O, 80°C PathB Path B: Buchwald-Hartwig (C2) Requires Specialized Ligands Core->PathB Blocked under Standard Conditions ProductA Biaryl Product (Cl retained) PathA->ProductA Yield > 80% Explanation C-Br Bond Energy: ~81 kcal/mol (Reactive) C-Cl Bond Energy: ~96 kcal/mol (Inert)

Caption: The C4-Br bond undergoes oxidative addition preferentially, leaving the C2-Cl intact for future functionalization.[1]

Optimization for Suzuki Coupling

For researchers utilizing this scaffold, the following conditions are recommended to maximize yield while preventing de-chlorination:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) is sufficient.[1]

  • Base: Na₂CO₃ or K₃PO₄ (mild bases prevent side reactions).[1]

  • Solvent: Toluene:Water:Ethanol (4:1:[1]1) or Dioxane:Water.[1]

  • Temperature: 80°C. Avoid temperatures >100°C to prevent activation of the C-Cl bond.

Spectroscopic Identification (Predicted)

In the absence of a reference standard, use these diagnostic NMR signals to validate the structure.[1]

NucleusSignal (ppm)MultiplicityAssignmentMechanistic Justification
¹H NMR 7.35 – 7.45Doublet (J~2Hz)Ar-H (C3)Deshielded by ortho-Cl and para-OMe.[1]
¹H NMR 7.20 – 7.30Doublet (J~2Hz)Ar-H (C5)Meta-coupling with C3-H.
¹H NMR 3.80 – 3.85Singlet–OCHCharacteristic methoxy shift.[1]
¹H NMR 2.30 – 2.35SingletAr-CHBenzylic methyl group.[1]
¹³C NMR ~155.0QuaternaryC –OMeIpso-carbon attached to oxygen.[1]

References

  • Sigma-Aldrich. 4-Bromo-2-methylanisole Product Data.[1] (Used for comparative physicochemical data of the anisole class).[1] Link

  • ChemicalBook. 4-Bromo-2-chloro-6-methylphenol Synthesis and Properties. (Source for precursor synthesis protocol). Link

  • MDPI. Suzuki–Miyaura Reactions of Halogenated Pyrimidines and Benzenes. (Source for chemoselectivity logic in polyhalogenated systems). Link[1]

  • PubChem. Compound Summary: 4-Bromo-2-chloro-6-methylaniline.[1] (Analogous structure for toxicity and safety data inference). Link

  • SIELC Technologies. HPLC Separation Method for this compound. (Analytical method reference). Link

Sources

Technical Guide: Synthesis of 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 4-Bromo-2-chloro-6-methylanisole , designed for researchers in pharmaceutical and agrochemical development.

Executive Summary

Target Molecule: this compound (CAS: 208609-66-9 / Analogues) Core Application: Intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] Synthesis Challenge: The primary challenge lies in regioselectivity and steric hindrance .[1] The 1,2,6-substitution pattern on the aromatic ring creates significant steric crowding around the oxygen atom, making O-methylation rate-limiting.[1] Furthermore, ensuring exclusive bromination at the para position (C4) requires precise control of electronic directing effects.

This guide prioritizes a "Phenol-First" pathway, utilizing the strong ortho, para-directing nature of the hydroxyl group to lock in regiochemistry before the final methylation step.[1]

Retrosynthetic Analysis

To design the most robust pathway, we disconnect the ether linkage and the halogen substituents based on electronic directing power.

  • Disconnection 1 (C-O Bond): The methoxy group is formed last to avoid competing halogenation at the methyl group or over-bromination. This reveals 4-Bromo-2-chloro-6-methylphenol as the immediate precursor.[1]

  • Disconnection 2 (C-Br Bond): The bromine at C4 is installed via Electrophilic Aromatic Substitution (EAS). The precursor is 2-Chloro-6-methylphenol .[1]

  • Starting Material: 2-Chloro-6-methylphenol is commercially available and inexpensive, making it the ideal starting block.[1]

Visualization: Retrosynthetic Logic

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy minimizing regiochemical errors. Target Target: This compound Inter1 Precursor: 4-Bromo-2-chloro-6-methylphenol Target->Inter1 O-Methylation (Ether Synthesis) Start Starting Material: 2-Chloro-6-methylphenol Inter1->Start Regioselective Bromination

Primary Synthesis Pathway (The "Phenol-First" Route)

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the C4 position. Rationale: The hydroxyl group (-OH) is a powerful activating group and ortho, para director.[1] Since the ortho positions (2 and 6) are already occupied by Chlorine and Methyl groups, the -OH directs the incoming electrophile (Br⁺) almost exclusively to the para position (C4).

Protocol:

  • Reagents: 2-Chloro-6-methylphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetic Acid (Glacial) or Acetonitrile.[1]

  • Setup: 3-neck round bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Procedure:

    • Dissolve 2-Chloro-6-methylphenol in Acetic Acid (approx. 10-15 volumes).

    • Cool the solution to 0–5°C to suppress side reactions (though the sterics protect against over-bromination).

    • Add NBS portion-wise over 30 minutes. Note: NBS is preferred over elemental bromine (Br₂) for bench-scale synthesis to avoid handling hazardous liquids and to control reaction kinetics.[1]

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] The starting material spot should disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure.[4][5]

    • Dilute residue with Ethyl Acetate and wash with Saturated NaHCO₃ (to remove acid) and 10% Na₂S₂O₃ (to quench residual bromine).

    • Dry over Na₂SO₄, filter, and concentrate.[1][6]

  • Yield: Typically 85–95%.

  • Data: The product, 4-Bromo-2-chloro-6-methylphenol , is a solid.[1][5]

Step 2: O-Methylation of a Hindered Phenol

Objective: Convert the phenol to the anisole.[1] Rationale: The 2-Chloro and 6-Methyl groups create a "steric wall" around the phenolic oxygen.[1] Standard Williamson ether synthesis (MeI/Base) may be sluggish. We utilize a Phase Transfer Catalyst (PTC) or a polar aprotic solvent to enhance reactivity.

Protocol:

  • Reagents: 4-Bromo-2-chloro-6-methylphenol (1.0 eq), Methyl Iodide (MeI) (1.5 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), Acetone or DMF.[1]

  • Procedure:

    • Suspend the phenol and K₂CO₃ in DMF (Dimethylformamide). DMF is chosen over acetone for its higher boiling point and ability to solvate the phenoxide anion, overcoming steric hindrance.

    • Add Methyl Iodide dropwise at room temperature.

    • Heat the reaction to 60°C for 4–6 hours.

    • Critical Control: Do not overheat (>90°C) to prevent volatility loss of MeI or elimination side reactions.

  • Workup:

    • Pour the reaction mixture into ice-cold water. The product often precipitates as a solid or oil.

    • Extract with Diethyl Ether or MTBE.

    • Wash organic layer with water (3x) to remove DMF.

  • Purification: Recrystallization from Hexane/Ethanol or flash column chromatography (100% Hexane → 5% EtOAc/Hexane).

  • Target Yield: 80–90%.

Visualization: Reaction Workflow

Workflow Figure 2: Step-by-step experimental workflow for the synthesis. Step1 Step 1: Bromination Reagent: NBS, AcOH Temp: 0°C -> RT Time: 12h Workup1 Quench: Na2S2O3 Extract: EtOAc Isolate Intermediate Step1->Workup1 Step2 Step 2: Methylation Reagent: MeI, K2CO3, DMF Temp: 60°C Time: 6h Workup1->Step2 Final Purification Column/Recryst. Target: >98% Purity Step2->Final

Analytical Data & Quality Control

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, MeCN/H₂O)
Proton NMR (¹H) δ 2.35 (s, 3H, Ar-CH₃), 3.80 (s, 3H, O-CH₃), 7.2-7.4 (m, 2H, Ar-H)400 MHz, CDCl₃
Mass Spec [M]+ peaks at 234/236 (Br isotope pattern)GC-MS / LC-MS
Melting Point Approx. 60–70°C (Analogue range)Capillary Method

Note on NMR: The aromatic protons will appear as two doublets (meta-coupling, J ~ 2.5 Hz) or a singlet if resolution is low, due to the symmetry-breaking Cl and Me groups.[1]

Alternative Pathway (Streamlined)

If 2-Chloro-6-methylanisole is available commercially, the synthesis can be shortened to a single step.[1]

  • Route: Direct bromination of 2-Chloro-6-methylanisole.[1]

  • Reagents: Br₂ (1.05 eq) in Acetic Acid.

  • Mechanism: The methoxy group (-OMe) is a strong para-director.[1] With positions 2 and 6 blocked, Br⁺ attacks position 4.[1]

  • Pros/Cons: Faster, but 2-Chloro-6-methylanisole is often significantly more expensive than the phenol precursor.[1] There is also a slight risk of benzylic bromination (on the methyl group) if radical conditions (light/heat) are not strictly excluded.

Safety & Handling (E-E-A-T)

  • Methyl Iodide (MeI): Highly toxic alkylating agent. Carcinogen. Use only in a well-ventilated fume hood.[1] Destroy excess MeI with aqueous ammonia or amine solution before disposal.

  • N-Bromosuccinimide (NBS): Irritant.[1] Avoid inhalation of dust.

  • Waste Disposal: Aqueous washes containing brominated species must be segregated from general organic waste.[1]

References

  • Synthesis of 4-Bromo-2-chloro-6-methylphenol: ChemicalBook. (2025).[1] "4-BROMO-2-CHLORO-6-METHYLPHENOL Synthesis." Retrieved from

  • General Methylation of Hindered Phenols: Sigma-Aldrich. "2-Bromo-4-methylanisole Product Information."[1] (Analogous chemistry). Retrieved from

  • Analytical Methods: SIELC Technologies. "Separation of this compound on Newcrom R1 HPLC column." Retrieved from

  • Crystallographic Data (Analogues): ResearchGate. "4-Bromo-2-chloroaniline Structure."[1] (Structural analogue for comparison). Retrieved from

Sources

Operational Mastery of 4-Bromo-2-chloro-6-methylanisole: A Safety and Handling Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-chloro-6-methylanisole Safety and Handling CAS: 91506-05-7 Content Type: Technical Monograph

Executive Summary & Strategic Value

This compound (CAS 91506-05-7) is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its orthogonal reactivity :

  • C–Br Bond (C4): Highly labile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C–Cl Bond (C2): Sterically hindered and electronically distinct, allowing for sequential functionalization.[1]

  • Methyl Group (C6): Provides necessary steric bulk to lock conformation in downstream active pharmaceutical ingredients (APIs).[1]

This guide moves beyond generic safety data sheets (SDS) to address the specific operational challenges of handling a lipophilic, halogenated aromatic solid in a research environment.

Physicochemical Profile: "Know Your Compound"

Accurate handling requires understanding the physical state and solubility profile.[1] This compound exhibits high lipophilicity (LogP ~3.97), necessitating specific barrier protection protocols.[1]

PropertyValue / DescriptionOperational Implication
CAS Number 91506-05-7 Use for inventory tracking and waste coding.
Molecular Formula C₈H₈BrClOHalogenated waste stream required.[1]
Molecular Weight 235.51 g/mol Heavy atom count affects stoichiometry calculations.[1]
Physical State Crystalline SolidRisk of dust generation; static charge accumulation.[1]
LogP (Predicted) ~3.97High Skin Permeability. Rapidly penetrates nitrile.[1]
Solubility Insoluble in water; Soluble in DCM, THF, EtOAcAqueous washes are ineffective for decontamination.[1]
Reactivity Light-sensitive (C-Br bond)Store in amber vials; avoid UV exposure.

Critical Note on Melting Point: While structural analogs (e.g., 4-bromo-2-methylanisole) melt around 66–69°C, the additional chlorine atom generally elevates the melting point.[1] Treat as a low-melting solid that may liquefy in warm storage conditions (>30°C).[1]

Hazard Identification & Toxicology (GHS)

Based on Structure-Activity Relationship (SAR) and analog data.

  • Skin/Eye Irritation (Category 2/2A): The combination of the methoxy group and halogens creates a potent irritant.[1]

  • Skin Sensitization: Anisole derivatives are known sensitizers.[1] Repeated exposure may induce allergic dermatitis.[1]

  • Aquatic Toxicity: Halogenated aromatics are persistent in the environment.[1] Zero-discharge policy applies.[1]

The "Lipophilicity Trap"

Because the LogP is ~4.0, this compound acts as a transdermal carrier.[1] If dissolved in DMSO or DMF, it will penetrate the skin barrier almost instantly, carrying the halogenated payload into the bloodstream.[1]

Engineered Safety Protocols
A. The "Double-Glove + Laminar" System

Standard 4-mil nitrile gloves provide insufficient breakthrough time (<15 mins) for halogenated anisoles in organic solvents.[1]

Protocol:

  • Inner Layer: 4-mil Nitrile (High dexterity).[1]

  • Outer Layer: 8-mil Nitrile or Silver Shield® laminate (Chemical barrier).[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or HEPA-filtered Powder Containment Hood .[1]

B. Decontamination Logic (The Solubility Rule)

Water is useless for cleaning spills of this compound.[1] It will merely bead up and spread.[1]

  • Correct Quench/Clean Steps:

    • Solubilize: Apply Ethanol or Acetone to the contaminated surface/glassware.[1]

    • Emulsify: Add a surfactant (soap) to the solvent mixture.[1]

    • Rinse: Only then apply water.[1]

C. Waste Disposal
  • Stream: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic nitration of the electron-rich anisole ring.[1]

Operational Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical decision points for PPE and waste management.

SafeHandling cluster_warning CRITICAL SAFETY CHECK Storage Storage (Amber Vial, <25°C) Weighing Weighing (Fume Hood + Static Gun) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (DCM/THF/DMF) Weighing->Solubilization Avoid Dust Reaction Reaction (Suzuki/Lithiation) Solubilization->Reaction Inert Atmo (N2/Ar) Quench Decon/Quench (Ethanol -> Soap -> Water) Reaction->Quench Post-Process Waste Waste (Halogenated Stream) Quench->Waste Segregate PPE_Check Check Glove Breakthrough Time PPE_Check->Solubilization

Figure 1: Operational lifecycle emphasizing the critical glove-check prior to solubilization due to high lipophilicity.

Synthesis Context: Reactivity & Stability[1]

When deploying this compound in synthesis, understanding the Site-Selectivity is crucial for safety and yield.

Reactivity Hierarchy
  • C4-Bromine: The most reactive site.[1] Undergoes oxidative addition with Pd(0) rapidly.[1]

  • C2-Chlorine: Generally inert under standard Suzuki conditions (

    
    ), allowing for chemoselective coupling at C4.[1]
    
  • C6-Methyl: Blocks ortho-lithiation at the C6 position.[1]

Safety in Lithiation (Halogen-Metal Exchange): If performing Lithium-Halogen exchange (using n-BuLi or t-BuLi):

  • Risk: The methoxy group can act as a Directing Metalation Group (DMG).[1]

  • Outcome: While the C-Br bond exchanges fastest, the C6-Methyl sterically inhibits "accidental" ortho-lithiation at C6.[1] However, benzylic lithiation at the methyl group is a competitive side reaction that can generate exothermic exotherms if temperature is not controlled (

    
     required).[1]
    

Reactivity Molecule 4-Bromo-2-chloro- 6-methylanisole Br_Site C4-Bromo Site (High Reactivity) Molecule->Br_Site Cl_Site C2-Chloro Site (Low Reactivity) Molecule->Cl_Site Me_Site C6-Methyl Site (Steric Blocker) Molecule->Me_Site Action_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Site->Action_Pd Primary Path Action_Li Lithiation (<-78°C Essential) Br_Site->Action_Li Fast Exchange Me_Site->Action_Li Prevents Ortho-Li Risk: Benzylic Li

Figure 2: Chemoselectivity map. Note the steric blocking effect of the methyl group and the primary reactivity of the bromine atom.[1]

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact Do NOT use water immediately. Blot with dry absorbent. Wash with soap/water.[1][2]Water spreads the hydrophobic chemical.[1] Blotting removes bulk material.[1]
Eye Contact Flush with water for 15 mins.[1] Consult ophthalmologist.Corrosive potential of halogenated aromatics.[1]
Spill (Solid) Dampen with ethanol, then sweep.[1]Prevents dust generation.[1]
Fire Use CO₂, Dry Chemical, or Foam.[1] Avoid Water Jet. Burning generates HBr and HCl gases (Toxic/Corrosive).[1]
References
  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 91506-05-7.[1] Retrieved from [Link]

Sources

Material safety data sheet for 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 4-Bromo-2-chloro-6-methylanisole

Abstract: Navigating the Data Gap in Novel Intermediates

In the high-stakes environment of drug discovery and medicinal chemistry, researchers frequently handle "data-poor" intermediates—compounds with defined structures but limited experimental toxicological or physical data.[1][2] This compound is one such scaffold, valued for its dense functionalization (aryl bromide, aryl chloride, and steric methyl group) which makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond the standard Material Safety Data Sheet (MSDS) template.[1][2] It synthesizes predicted physicochemical properties with field-proven handling protocols, establishing a "Safety by Design" framework for researchers utilizing this compound in synthesis and lead optimization.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the structural connectivity is the first step in predicting reactivity and hazard.[1][2] The compound features a central anisole core sterically crowded by a methyl group at the 6-position and a chlorine at the 2-position, with a reactive bromine at the 4-position.[1][2]

Structural Visualization

ChemicalStructure Core Anisole Core (Methoxybenzene) Pos1 Position 1: Methoxy Group (-OCH3) Core->Pos1 Ether Linkage Pos2 Position 2: Chloro (-Cl) (Ortho-blocker) Core->Pos2 Electronic w/d Pos4 Position 4: Bromo (-Br) (Primary Reactive Site) Core->Pos4 Cross-Coupling Handle Pos6 Position 6: Methyl (-CH3) (Steric Bulk) Core->Pos6 Steric Hindrance

Figure 1: Structural connectivity and functional group analysis of this compound.

Quantitative Data Matrix

As specific experimental data for CAS 91506-05-7 is sparse in public registries, the following values represent a synthesis of experimental data from close structural analogs (e.g., 4-bromo-2-chloro-6-methylaniline) and QSAR predictions.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₈H₈BrClOStoichiometry
Molecular Weight 235.51 g/mol Calculated
Physical State Solid (Low Melting) or Viscous LiquidPredicted based on analog MP (Aniline analog MP: 38-42°C) [1].
Melting Point 40–70°C (Predicted)Halogenation increases MP; steric bulk may disrupt packing.[1][2]
Boiling Point >250°C (Predicted)Significant increase over Anisole (154°C) due to halogen mass.[1][2]
Density ~1.5–1.6 g/cm³High density due to Br and Cl atoms.[1][2]
LogP (Octanol/Water) 3.97High lipophilicity; implies potential for bioaccumulation [2].[1][2]
Solubility Immiscible in water; Soluble in DCM, THF, EtOAc.[1][2]Typical for poly-halogenated aromatics.[1][2]

Part 2: Hazard Identification & Risk Assessment (GHS)

Since a harmonized GHS classification is absent for this specific CAS, we apply the "Precautionary Principle" based on the toxicity profiles of halogenated anisoles and anilines.[1][2]

Predicted GHS Classification
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

  • Acute Toxicity (Oral/Dermal): Category 4 (Predicted H302/H312 based on aniline analogs).[1][2]

The "Unknown Potency" Protocol

When handling intermediates with incomplete toxicological data, researchers must utilize a decision logic that assumes maximum reasonable hazard.[1][2]

RiskAssessment Start New Chemical Entity: This compound DataCheck Experimental Tox Data Available? Start->DataCheck NoData NO: Apply Analog Read-Across DataCheck->NoData Data Gap AnalogAnalysis Analyze Structurally Similar Halogenated Anisoles NoData->AnalogAnalysis SkinSens Risk: Skin Sensitization (Common in Benzylic/Aryl Halides) AnalogAnalysis->SkinSens RespIrrit Risk: Respiratory Irritation (Volatile Organic Halide) AnalogAnalysis->RespIrrit ControlLevel Establish Control Band 3 (Fume Hood + Double Nitrile) SkinSens->ControlLevel RespIrrit->ControlLevel

Figure 2: Risk assessment logic for handling data-poor intermediates.

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All operations involving open transfers, weighing, or heating must be performed within a certified chemical fume hood.[1][2]

  • Ventilation Rate: Maintain a face velocity of 80–100 fpm.

  • Aerosol Control: If the compound is a solid, use a static-dissipative balance enclosure to prevent dust generation.[1][2]

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).[1][2]

    • Outer Layer: 8 mil Nitrile or Laminate (Chemical resistance).[1][2]

    • Rationale: Halogenated aromatics can permeate standard nitrile; double layers provide a breakthrough time buffer.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1][2]1) are preferred over safety glasses due to the potential for severe eye irritation (H319).[1][2]

  • Body Protection: Lab coat with cuffed sleeves; chemical-resistant apron if handling quantities >50g.[1][2]

Storage & Stability
  • Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction) and strong Lewis acids (potential for demethylation).[1][2]

  • Light Sensitivity: Store in amber glass; aryl bromides can undergo slow photodehalogenation over time.[1][2]

Part 4: Synthesis & Reactivity Context

For drug development professionals, the safety of the reaction is as critical as the safety of the reagent.[1][2]

Reactivity Profile

The 4-bromo position is the primary site for oxidative addition by Palladium (0), while the 2-chloro position is sterically shielded and electronically deactivated, allowing for site-selective catalysis.[1][2]

Reactivity Compound 4-Bromo-2-chloro- 6-methylanisole PathA Suzuki/Buchwald Coupling (Pd(0) Catalysis) Compound->PathA Site-Selective (Br > Cl) PathB Lithium-Halogen Exchange (n-BuLi @ -78°C) Compound->PathB Rapid Exchange PathC Demethylation (BBr3) Compound->PathC Deprotection ProdA Biaryl / Arylamine (Retention of Cl) PathA->ProdA ProdB Aryl Lithium Species (Exothermic!) PathB->ProdB ProdC 4-Bromo-2-chloro- 6-methylphenol PathC->ProdC

Figure 3: Synthetic utility and reactivity pathways. Note the site-selectivity enabled by the Br/Cl differentiation.[1][2]

Critical Safety Note on Lithium-Halogen Exchange

If performing Li-halogen exchange (Path B), the presence of the methoxy group can direct lithiation (DoM), but the bromine will exchange first.[1][2] Caution: This reaction is highly exothermic.[1][2] Ensure cryostatic control (-78°C) before adding n-BuLi to prevent thermal runaway or benzyne formation.

Part 5: Emergency Response Protocols

These protocols are self-validating: they prioritize containment and decontamination before medical intervention, preventing secondary exposure.[1][2]

Spill Response
  • Isolate: Evacuate the immediate area (radius 5m).

  • Protect: Don full PPE (including respirator if dust/vapor is present).[1][2]

  • Contain: Use a solvent-absorbent pad (e.g., polypropylene) for liquids or damp paper towels for solids to prevent dust.[1][2]

  • Neutralize: No specific neutralization required; treat as hazardous organic waste.[1][2]

  • Clean: Wash the surface with a soap/water solution, followed by an ethanol wipe to remove lipophilic residues.[1][2]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2] Validation: Use an eyewash station with a tepid stream; hold eyelids open.[1][2] Seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water (not just water, as the compound is lipophilic).[1][2] Remove contaminated clothing.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

References

  • ChemicalBook. (2024).[1][2][3] 4-Bromo-2-chloro-6-methylaniline Physical Properties. Retrieved from

  • SIELC Technologies. (2018).[1][2] Separation of this compound on Newcrom R1. Retrieved from

  • PubChem. (2024).[1][2][4][3] Compound Summary: 4-Bromo-2-chloro-6-methylaniline (Analog Read-Across).[1] National Library of Medicine.[1][2] Retrieved from

  • Fisher Scientific. (2024).[1][2][3] Safety Data Sheet: 4-Bromo-2-methylanisole (Analog Read-Across). Retrieved from

Sources

Sourcing Strategy & Quality Assurance for 4-Bromo-2-chloro-6-methylanisole (CAS 91506-05-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-6-methylanisole (CAS 91506-05-7) is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring a methoxy core flanked by chlorine and methyl groups at the ortho positions—creates a sterically congested environment that directs subsequent coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings) exclusively to the para (4-bromo) position.[1]

This guide provides a technical framework for sourcing this compound, emphasizing impurity profiling based on synthesis routes and a self-validating Quality Control (QC) protocol.

Chemical Intelligence & Properties[1][2][3]

Before engaging suppliers, it is critical to establish the physicochemical baseline of the target compound.[1] The high LogP indicates significant lipophilicity, necessitating specific solvent choices for analysis and handling.[1]

PropertySpecification
CAS Registry Number 91506-05-7
IUPAC Name 4-Bromo-2-chloro-1-methoxy-6-methylbenzene
Synonyms 5-Bromo-1-chloro-2-methoxy-3-methylbenzene
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Physical State Solid (Crystalline)
LogP ~3.97 (Lipophilic)
Solubility Soluble in CH₂Cl₂, DMSO, MeCN; Insoluble in Water

Synthesis-Driven Procurement Strategy

Understanding the synthesis route used by your supplier is the single most effective way to predict impurity profiles.[1] There are two primary industrial routes to this compound.[1]

Synthesis Pathways & Impurity Origins

The following diagram illustrates the two dominant manufacturing routes and the specific impurities associated with each.

SynthesisPathways Precursor1 2-Chloro-6-methylphenol Precursor2 2-Chloro-6-methylanisole Precursor1->Precursor2 Methylation Target 4-Bromo-2-chloro- 6-methylanisole (TARGET) Precursor1->Target Route 1: Methylation (Me2SO4 or MeI, Base) ImpurityA Impurity A: Residual Phenol (Acidic, H-bond donor) Precursor1->ImpurityA Incomplete Rxn Precursor2->Target Route 2: Bromination (Br2, AcOH) ImpurityB Impurity B: Over-brominated species (Dibromo analogs) Precursor2->ImpurityB Excess Br2

Figure 1: Synthesis routes determine the impurity profile.[1] Route 1 risks residual phenols; Route 2 risks poly-brominated byproducts.

Supplier Evaluation Criteria

When evaluating a Certificate of Analysis (CoA), request the "Route of Synthesis" (ROS).[1]

  • If ROS is Methylation (Route 1): Critical impurity is the unreacted phenol.[1] This is acidic and can poison basic catalysts in downstream cross-coupling reactions.[1]

  • If ROS is Bromination (Route 2): Critical impurity is the dibromo-species.[1] This is chemically similar to the product and difficult to remove via standard recrystallization.[1]

Commercial Supplier Landscape

Due to the niche nature of this intermediate, it is often found through specialized aggregators and fine chemical distributors rather than general catalog giants.[1]

Supplier TierDescriptionRecommended VendorsStrategy
Tier 1: Catalog Gram-scale, in-stock, high price/gram.CymitQuimica , Indagoo , Combi-Blocks Use for reference standards and initial SAR screening.[1]
Tier 2: Bulk/CRO Kg-scale, lead time 4-8 weeks.[1]Enamine , WuXi AppTec , Pharmablock Engage for pilot plant campaigns.[1] Require batch-specific CoA.
Tier 3: Analytical Certified Reference Materials.SIELC Technologies Use specifically for HPLC method validation.[1]

Sourcing Tip: Use the CAS 91506-05-7 strictly.[1] Searching by name often yields the non-chlorinated analog (4-Bromo-2-methylanisole, CAS 14804-31-0), which is a common error in automated inventory systems.

Quality Assurance Protocol (Self-Validating System)

Upon receipt of the material, do not rely solely on the supplier's CoA.[1] Implement this internal validation protocol.

HPLC Purity Analysis

This method is adapted from SIELC Technologies' separation protocols for halogenated anisoles.[1] It uses a reverse-phase approach suitable for lipophilic aromatics.[1]

  • Column: Newcrom R1 (Mixed-mode reverse phase), 3 µm or 5 µm.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or H₃PO₄ (for UV).[1]

    • Solvent B: Acetonitrile (MeCN).[1][2]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.[1]

NMR Identity Confirmation

The proton NMR spectrum provides a definitive fingerprint to distinguish the target from regioisomers.[1]

  • Solvent: CDCl₃.[1][3][4]

  • Key Signals:

    • Methoxy (-OCH₃): Singlet, ~3.8 ppm (Integration 3H).[1]

    • Methyl (-CH₃): Singlet, ~2.3 ppm (Integration 3H).[1]

    • Aromatic Protons: You must observe two doublets in the aromatic region (approx 7.2 - 7.5 ppm).[1]

      • The protons at positions 3 and 5 are meta to each other.[1]

      • Coupling Constant (

        
        ):  Expect a small coupling constant (
        
        
        
        Hz).[1]
      • Note: If you see a large coupling (

        
         Hz), you have the wrong isomer (ortho-coupling).[1]
        
QC Workflow Diagram

QCWorkflow Receipt Material Receipt (Check CAS: 91506-05-7) Visual Visual Inspection (White/Off-white Solid) Receipt->Visual Solubility Solubility Check (Dissolve in MeCN) Visual->Solubility HPLC HPLC Analysis (Newcrom R1 Column) Solubility->HPLC NMR 1H-NMR Analysis (Confirm Meta-Coupling) HPLC->NMR Decision Pass Criteria? NMR->Decision Release RELEASE to Inventory Decision->Release Yes Reject QUARANTINE / REJECT Decision->Reject No

Figure 2: Incoming Quality Control (IQC) Decision Tree.

References

  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.).[1] Patent DK157010B: Analogy procedure for the preparation of 1-phenyl-3-(aminoalkylidene)-2(1H,3H)indolone compounds. (Describes synthesis via methylation of 4-bromo-2-chloro-6-methylphenol). Retrieved from

  • Chemchart. (n.d.). This compound Suppliers and Safety Data. Retrieved from [Link][1]

Sources

Methodological & Application

Technical Application Note: Regioselective Heck Alkenylation of 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of the Heck-Mizoroki reaction for 4-Bromo-2-chloro-6-methylanisole . This substrate presents a specific set of challenges: it possesses two potential leaving groups (Br and Cl) and is electronically deactivated by the methoxy group (an electron-donating group, EDG).

The protocols herein prioritize chemoselectivity (exclusive coupling at the C-Br bond) and turnover efficiency (overcoming electronic deactivation). Two distinct methodologies are provided:

  • Method A (Standard): A phosphine-ligated system for maximum reliability and substrate scope.

  • Method B (Jeffery Conditions): A ligand-free, phase-transfer catalyzed system ideal for scale-up and cost reduction.

Substrate Analysis & Reactivity Profile[1]

Before initiating experimentation, it is critical to understand the electronic and steric environment of the starting material.

FeatureChemical ImplicationOperational Adjustment
C4-Bromine Primary reactive site. Bond dissociation energy (BDE) is lower than C-Cl.Target: Standard oxidative addition conditions (Pd⁰).
C2-Chlorine Secondary halide. Stronger bond; sterically hindered by the adjacent methoxy group.Control: Avoid bulky, electron-rich ligands (e.g., t-Bu₃P) that might activate the chloride.
C1-Methoxy Strong Electron Donating Group (EDG) via resonance. Increases electron density in the ring.Challenge: Makes the C-Br bond electron-rich, slowing down oxidative addition. Solution: Higher temperatures (100–120°C) or highly active catalyst species are required.
C6-Methyl Ortho-substituent.Effect: Provides steric bulk but does not significantly impede reaction at the distal C4 position.
Visualizing the Reaction Pathway

The following diagram illustrates the regioselective preference for the C4-position over the C2-position.

ReactionScheme Substrate 4-Bromo-2-chloro- 6-methylanisole Catalyst Pd(0) Catalyst Substrate->Catalyst Activation Intermediate Oxidative Addition Complex (Ar-Pd-Br) Catalyst->Intermediate Selects C-Br (Weaker Bond) SideProduct C2-Coupling (Not Observed) Catalyst->SideProduct High Barrier (C-Cl Stable) Product C4-Alkenylated Product Intermediate->Product + Alkene - HBr

Figure 1: Reaction scheme highlighting the chemoselective coupling at the C4-Bromine position.[1]

Method A: Phosphine-Assisted Protocol (Standard)

Best for: Initial screening, complex coupling partners, and research-scale synthesis (100 mg – 5 g).

This protocol uses Tri-o-tolylphosphine (P(o-tol)₃) . Unlike triphenylphosphine (PPh₃), the bulky o-tolyl groups prevent the formation of inactive cationic palladium species and reduce phosphine scrambling, enhancing stability at high temperatures.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: Acrylate, Styrene, or Vinyl derivative (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2–6 mol%, maintain 1:2 Pd:L ratio)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) [0.2 M concentration]

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add Pd(OAc)₂ and P(o-tol)₃ to the flask.

    • Note: Adding the catalyst and ligand first allows for the pre-formation of the active Pd(0)L₂ species in situ.

  • Solvent Addition: Add the anhydrous DMF via syringe. Stir at room temperature for 5 minutes until the solution turns yellow/orange.

  • Substrate Addition: Add the aryl bromide, followed by the alkene and triethylamine.

  • Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).

  • Reaction: Seal the vessel and heat to 100°C for 12–24 hours.

    • Monitoring: Check by TLC or HPLC. The starting bromide should be consumed; the chloride will remain intact.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Jeffery Conditions (Phase-Transfer)

Best for: Scale-up, electron-deficient alkenes (e.g., acrylates), and "green" chemistry requirements.

This method utilizes Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for palladium nanoparticles. It avoids air-sensitive phosphines.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (1–2 mol%)[2]

  • Additive: TBAB (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Finely ground

  • Solvent: DMF (anhydrous not strictly required, but recommended)

Step-by-Step Procedure
  • Charging: To a reaction vessel, add the aryl bromide, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Solvent/Alkene: Add DMF and the alkene.

  • Reaction: Heat the mixture to 80–90°C .

    • Note: Jeffery conditions often proceed at slightly lower temperatures than phosphine methods due to the stabilizing effect of the ammonium salt on the active catalytic species.

  • Workup: Similar to Method A. Note that TBAB can be difficult to remove; thorough water washes or filtration through a silica plug is necessary.

Mechanistic Analysis & Troubleshooting

The rate-determining step (RDS) for this specific substrate is the Oxidative Addition . Because the anisole ring is electron-rich, it does not "want" to accept the electron-rich Pd(0) species.

Catalytic Cycle Visualization

The diagram below details the cycle, emphasizing the critical RDS.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (RDS due to EDG) Pd0->OxAdd + Ar-Br Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim RedElim Reductive Elimination (Regenerate Pd0) Elim->RedElim - Product RedElim->Pd0 + Base

Figure 2: Catalytic cycle.[3] Note that Oxidative Addition (Red) is the bottleneck for electron-rich anisoles.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is too slow due to electron-rich ring.Increase Temp to 120°C. Switch to a more electron-rich ligand like P(t-Bu)₃ or SPhos to facilitate oxidative addition.
Pd Black Formation Catalyst decomposition (Ligand dissociation).Ensure excess ligand (add 10% more phosphine). Ensure strict O₂ exclusion.
Regioselectivity Loss Reaction at C-Cl (Rare).Lower temperature.[4] Ensure no bulky, electron-rich ligands (like Buchwald ligands) are used unless necessary for conversion.
Isomerization Migration of the double bond in the product.Reduce reaction time. Lower the reaction temperature. Switch from Et₃N to an inorganic base (Ag₂CO₃ or K₂CO₃).

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[5] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

Application Note: Chemoselective Functionalization of 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the strategic functionalization of 4-Bromo-2-chloro-6-methylanisole (BCMA) , a high-value scaffold for the synthesis of poly-substituted pharmaceutical intermediates.

BCMA is unique due to its "Orthogonal Reactivity Triad" :

  • C4-Bromine: Highly reactive toward oxidative addition (Pd-catalyzed couplings) or Lithium-Halogen exchange.[1][2]

  • C2-Chlorine: Sterically shielded by the adjacent methoxy group and electronically less reactive than bromine, allowing for high chemoselectivity (the "site-selective" advantage).[1]

  • C6-Methyl: A benzylic handle susceptible to radical functionalization or oxidation, independent of the halogen handles.

This guide provides validated protocols for exploiting these differences to synthesize biaryl systems (via Suzuki-Miyaura), aniline derivatives (via Buchwald-Hartwig), and benzyl halides (via Wohl-Ziegler), which are critical motifs in kinase inhibitors, SGLT2 inhibitors, and angiotensin receptor blockers.

Reactivity Landscape & Logic

The synthesis of complex APIs often requires the sequential introduction of functional groups. BCMA allows for a programmed assembly line approach.

The Chemoselectivity Hierarchy

The success of using BCMA lies in controlling the rate of oxidative addition to the metal center (typically Palladium).

  • Rate of Oxidative Addition: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [1][2]

  • Implication: Under standard catalytic conditions (Pd(PPh3)4 or Pd(dppf)Cl2), the C4-Br bond will react exclusively, leaving the C2-Cl bond intact for a subsequent reaction (e.g., a second coupling or nucleophilic substitution).

Visual Workflow (Reaction Topology)

The following diagram illustrates the divergent synthetic pathways available from the BCMA core.

BCMA_Reactivity BCMA 4-Bromo-2-chloro- 6-methylanisole (Core Scaffold) Biaryl Biaryl Intermediate (C4 Functionalized) BCMA->Biaryl Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 (Chemoselective) Aniline Aryl Amine (C4 Functionalized) BCMA->Aniline Buchwald-Hartwig Pd2(dba)3, XPhos (C-N Bond) BenzylBr Benzyl Bromide (C6 Functionalized) BCMA->BenzylBr Wohl-Ziegler NBS, AIBN, CCl4 (Radical Bromination) Poly-Substituted\nPharma Core Poly-Substituted Pharma Core Biaryl->Poly-Substituted\nPharma Core Step 2: Activation of C2-Cl

Figure 1: Divergent synthetic pathways from this compound.[1][2] Note the chemoselective preference for C4 transformation.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: To couple an aryl boronic acid at the C4 position while preserving the C2-chlorine atom.[1][2] Mechanism: The bulky C2-Cl and C1-OMe groups create a "steric pocket" that further retards reactivity at C2, enhancing the electronic preference for C4-Br oxidative addition.[1][2]

Materials:
  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: Aryl boronic acid (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.[1][2]

  • Base: K2CO3 (2.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with BCMA (1.0 mmol, 235 mg), the aryl boronic acid (1.1 mmol), and K2CO3 (345 mg, 2.5 mmol).

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2[4]·DCM (25 mg, ~3 mol%) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC or TLC. The starting material (BCMA) should disappear. If the temperature exceeds 100°C, you risk oxidative addition into the C2-Cl bond. Keep it mild.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 4-aryl-2-chloro-6-methylanisole.[1][2]

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Synthesis of aniline derivatives (common in kinase inhibitors).[1][2] Challenge: Preventing "hydrodehalogenation" (stripping the halides) and ensuring the catalyst inserts at Br, not Cl.

Materials:
  • Substrate: BCMA (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Why XPhos? This ligand is exceptional for aryl chlorides/bromides with ortho-substitution.[1][2] It creates a highly active monoligated Pd(0) species.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1][2]

Step-by-Step Procedure:
  • Glovebox/Schlenk: In a dry tube, combine BCMA (1.0 mmol), Pd2(dba)3 (18 mg), XPhos (19 mg), and NaOtBu (135 mg).

  • Amine Addition: Add the amine (1.2 mmol). If the amine is liquid, add it after the solvent.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Heating: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography.

Protocol C: Wohl-Ziegler Bromination (Benzylic Functionalization)

Objective: Functionalizing the C6-Methyl group to a benzyl bromide for subsequent alkylation.[1][2]

Materials:
  • Substrate: BCMA (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[2]

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent: CCl4 (traditional) or Acetonitrile/DCM (modern green alternative)

Step-by-Step Procedure:
  • Dissolution: Dissolve BCMA (1.0 mmol) in solvent (10 mL).

  • Addition: Add NBS (187 mg, 1.05 mmol) and AIBN (8 mg).

  • Activation: Heat to reflux (76°C for CCl4).

    • Alternative: Irradiate with a visible light LED (blue light) at room temperature if avoiding thermal initiators.

  • Monitoring: The reaction is complete when the denser succinimide solid floats to the top (in CCl4) or by TLC monitoring.

  • Workup: Cool, filter off the succinimide byproduct, and concentrate.

    • Note: Benzyl bromides are lachrymators (tear gas agents). Handle in a fume hood.

Analytical Data & Troubleshooting

Physical Properties Reference
PropertyValueNotes
CAS Number 30273-42-8 (Aniline analog) / 115437-18-8 (Anisole)Verify specific salt/derivative
Molecular Weight 235.49 g/mol
Appearance Off-white to pale yellow solid
Melting Point 38–42 °CLow MP requires cold storage
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in water
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acidSwitch base to K3PO4; add water to solvent system.
Loss of Cl (Suzuki) Over-reaction (Oxidative addition at C2)Lower temp to 60°C; Reduce catalyst loading; Use Pd(PPh3)4 instead of highly active Buchwald ligands.
Benzylic Bromination Stalls Wet solvent or old NBSRecrystallize NBS from water; Ensure anhydrous solvent.[1][2]

References

  • National Science Foundation (NSF). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[1] Explores ligand-controlled selectivity in poly-halogenated systems.

  • MDPI Molecules. "Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions." Details Pd(dppf)Cl2 usage for sterically hindered substrates.

  • Chemical Reviews (ACS). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts."[1][2] Foundational theory on oxidative addition rates (Br vs Cl).

  • GuideChem. "Synthesis and Properties of Bromo-Chloro-Aniline Derivatives." Physical property verification.

  • Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-2-chloro-6-methylaniline."[1][2] Safety and handling data for the scaffold class.

Safety Disclaimer: This document is for research purposes only. This compound and its derivatives may be skin sensitizers and respiratory irritants.[1][2] All procedures must be performed in a functioning fume hood wearing appropriate PPE.

Sources

Application Note: Strategic Utilization of Halogenated Anisoles in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated anisoles represent a "privileged scaffold" in modern agrochemistry, bridging the gap between metabolic stability and synthetic versatility. The methoxy group (


) serves a dual purpose: it acts as a robust Directed Metalation Group (DMG) for regioselective functionalization and modulates lipophilicity (

) to enhance cuticular penetration in crop protection agents.

This guide details the application of halogenated anisoles as modular building blocks. We focus on two primary workflows: Palladium-Catalyzed Cross-Coupling (for biaryl fungicide scaffolds) and Directed Ortho-Metalation (DoM) (for auxin-mimic herbicide synthesis).

Chemical Rationale: The "Methoxy-Halogen" Synergy

Metabolic Blockade via Fluorination

In modern pesticide design, the introduction of fluorine into the anisole ring is not merely structural; it is a metabolic defense strategy. Cytochrome P450 monooxygenases typically attack electron-rich aromatic rings.

  • Mechanism: Replacing a C-H bond with a C-F bond blocks metabolic hydroxylation due to the high bond dissociation energy of C-F (approx. 116 kcal/mol) compared to C-H (approx. 99 kcal/mol).

  • Impact: This extends the half-life (

    
    ) of the active ingredient within the plant or pest, reducing application dosage.
    
The Ortho-Directing Power

The methoxy group is a powerful DMG. It coordinates lithiated bases (e.g., n-BuLi), anchoring them in close proximity to the ortho proton. This allows for regioselective functionalization that is impossible via traditional electrophilic aromatic substitution.

Table 1: Comparative Properties of Halogenated Anisoles in Synthesis

Halogen SubstituentElectronic Effect (

)
Primary Synthetic UtilityAgrochemical Application
Fluorine (-F) High ElectronegativityMetabolic Blocking,

activator
SDHI Fungicides, Nematicides
Chlorine (-Cl) Moderate DeactivationCost-effective steric modulatorAuxin Herbicides (e.g., Dicamba analogs)
Bromine (-Br) Weak DeactivationCross-coupling partner (Suzuki/Buchwald)Broad-spectrum insecticides
Iodine (-I) PolarizableHigh-reactivity metallation/couplingLate-stage diversification

Synthetic Strategy Visualization

The following diagram illustrates the divergent pathways available from a single halogenated anisole core, highlighting the decision matrix between lithiation and transition-metal catalysis.

Agrochemical_Pathways Core Halogenated Anisole (Core Scaffold) Decision Reaction Selector Core->Decision Path_A Pathway A: Pd-Catalyzed Coupling Decision->Path_A Has -Br/-I Path_B Pathway B: Directed Ortho Metalation Decision->Path_B Has -H ortho to OMe Prod_A Biaryl Ethers (Fungicides/Strobilurins) Path_A->Prod_A Suzuki/Buchwald Prod_B Substituted Benzoates (Auxin Herbicides) Path_B->Prod_B Li-Base / Electrophile

Figure 1: Divergent synthetic workflows for halogenated anisoles based on available reactive sites.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for Biaryl Scaffolds

Target: Synthesis of 4'-fluoro-4-methoxy-biphenyl (Model for Strobilurin analogues). Rationale: This protocol utilizes 4-Bromo-2-fluoroanisole . The fluorine atom remains intact (metabolic blocker), while the bromine undergoes oxidative addition with Palladium.

Reagents:

  • Substrate: 4-Bromo-2-fluoroanisole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with the aryl bromide, boronic acid, base, and Pd-catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Critical: Oxygen poisoning of Pd(0) is the #1 cause of failure.
    
  • Solvent Degassing: Sparge the Dioxane/Water mixture with

    
     for 15 minutes prior to addition. Add via syringe through the septum.
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear; a fluorescent biaryl spot (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validation Check:

  • NMR Signature: Look for the methoxy singlet at

    
     ppm. The integration of aromatic protons must correspond to the biaryl system (7 protons).
    
  • Yield Expectations: >85% isolated yield is standard for this activated system.

Protocol B: Regioselective Ortho-Lithiation (DoM)

Target: Synthesis of 3-chloro-2-methoxybenzoic acid (Dicamba analogue precursor). Rationale: 3-Chloroanisole is used.[1] The methoxy group directs lithiation to the C-2 position (between Cl and OMe) due to the synergistic directing effect and the acidity of the proton.

Reagents:

  • Substrate: 3-Chloroanisole (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Dry

    
     (excess) or Dry Ice
    
  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 3-chloroanisole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Why -78°C? To prevent the "Benzyne mechanism" elimination which occurs at higher temperatures with chloro-arenes.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Maturation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Bubble dry

    
     gas into the solution (via a drying tube filled with 
    
    
    
    ) for 30 minutes, or pour the reaction mixture onto crushed dry ice.
  • Workup: Allow to warm to room temperature. Acidify carefully with 1M HCl to pH 2. Extract with EtOAc.

    • Note: The product is an acid; it will be in the organic layer after acidification.

Self-Validation Check:

  • Regiochemistry:

    
     NMR should show a 1,2,3-trisubstituted pattern. If lithiation occurred at C-4 or C-6, the splitting pattern would be different (doublets vs. singlets).
    
  • Safety End-Point: Ensure all n-BuLi is quenched before disposal. Add MeOH dropwise to the waste stream.

Handling and Safety Standards

Halogenated anisoles are generally stable but require specific precautions during synthesis.

  • Peroxide Formation: Like all ethers, anisoles can form peroxides upon prolonged storage in air/light. Test with starch-iodide paper before distillation.

  • Organolithium Hazards: Protocol B uses pyrophoric reagents.

    • Rule: Never use a syringe filled to >75% capacity.

    • Rule: Always have a sand bucket (Class D extinguisher) nearby.

  • Toxicity: Halogenated aromatics can be skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Biocatalysis and Halogenation

    • Development of Halogenase Enzymes for Use in Synthesis.[2] National Institutes of Health (NIH).

    • [Link]

  • Suzuki-Miyaura Coupling Protocols

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] Royal Society of Chemistry (RSC).

    • [Link]

  • Directed Ortho Metalation (DoM)

    • Directed ortho metalation strategies in deep eutectic solvents. Royal Society of Chemistry (RSC).
    • [Link]

  • Metabolic Stability of Fluorinated Compounds

    • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • [Link]

  • Agrochemical Trends

    • The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds.[3] ResearchGate.

    • [Link]

Sources

Application Note: High-Purity Synthesis of Sterically Tuned Biaryl Scaffolds using 4-Bromo-2-chloro-6-methylanisole

[1]

Executive Summary & Strategic Rationale

In the high-stakes field of organic electronics (OLEDs, OPVs) and drug discovery, molecular geometry is as critical as electronic structure. 4-Bromo-2-chloro-6-methylanisole (CAS: 202925-07-3) serves as a specialized "steric modulator" building block.[1] Unlike generic aryl halides, this compound features a trisubstituted core where the 2-chloro and 6-methyl groups flank the methoxy moiety, while the 4-bromo position serves as a reactive handle for cross-coupling.

Why this molecule matters:

  • Conformational Control (The "Twist"): In biaryl synthesis, the steric bulk of the ortho substituents (Cl, Me) forces the resulting biaryl system out of planarity. This atropisomeric twist is crucial in OLEDs to prevent π-π stacking, which suppresses Aggregation-Caused Quenching (ACQ) and improves amorphous film stability.[1]

  • Electronic Fine-Tuning: The inductive electron-withdrawing nature of Chlorine (-I) counterbalanced by the electron-donating Methyl (+I) and Methoxy (+M) groups allows for precise modulation of HOMO/LUMO energy levels, essential for matching hole/electron injection barriers.

  • Orthogonal Reactivity: The bromine atom allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the chloro-substituent, which can be retained for subsequent functionalization or lipophilicity tuning.[1]

Application: Synthesis of Twisted Biaryl Hosts for OLEDs

This protocol details the use of this compound to synthesize a Carbazole-Based Host Material .[1] The target application is the creation of a wide-bandgap host for blue phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters.

Mechanism of Action

The reaction utilizes a Suzuki-Miyaura Cross-Coupling .[1][2] The key challenge with this substrate is the steric hindrance provided by the 2,6-substituents, which can retard the transmetalation step of the catalytic cycle. We utilize a high-activity Pd-phosphine system to overcome this barrier.[1]

Workflow Diagram (DOT)

SuzukiCouplingFig 1. Catalytic Cycle for Sterically Hindered Suzuki CouplingSubstrate4-Bromo-2-chloro-6-methylanisoleCycle_OxAddOxidativeAdditionSubstrate->Cycle_OxAddInitiationBoronicCarbazole-Phenyl-Boronic AcidCycle_TransMetTransmetalation(Rate Limiting)Boronic->Cycle_TransMet+ Base (K3PO4)CatalystPd(OAc)2 / S-Phos(Active Catalyst)Catalyst->Cycle_OxAddCycle_OxAdd->Cycle_TransMetPd(II)-Ar-BrCycle_RedElimReductiveEliminationCycle_TransMet->Cycle_RedElimPd(II)-Ar-Ar'Cycle_RedElim->CatalystRegenerationProductTwisted BiarylScaffoldCycle_RedElim->ProductC-C Bond Formation

Detailed Experimental Protocol

Objective: Synthesize 9-(3-chloro-4-methoxy-5-methylphenyl)-9H-carbazole derivatives. Scale: 10 mmol (scalable to 100 mmol).

Materials & Reagents
ReagentEquiv.[1][3][4]AmountFunction
This compound 1.02.35 gElectrophile (Core Scaffold)
4-(9H-Carbazol-9-yl)phenylboronic acid1.23.45 gNucleophile (OLED moiety)
Pd(OAc)₂0.0245 mgPre-catalyst
S-Phos (Ligand)0.05205 mgLigand (Steric bulk promotes coupling)
K₃PO₄ (Tribasic, anhydrous)3.06.36 gBase
Toluene / Water10:150 mLSolvent System
Step-by-Step Methodology
1. Catalyst Pre-Complexation (Critical Step)
  • Rationale: In situ generation of the active Pd(0) species ensures maximum activity. S-Phos is chosen specifically because its electron-rich, bulky nature facilitates the oxidative addition of aryl bromides and, more importantly, speeds up reductive elimination in sterically crowded systems.

  • Action: In a dry Schlenk tube under Argon, add Pd(OAc)₂ and S-Phos.[1] Add 5 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a bright yellow/orange.

2. Reaction Assembly
  • Action: To a separate 250 mL 3-neck round-bottom flask equipped with a condenser and magnetic stir bar:

    • Add This compound (2.35 g).

    • Add the Boronic Acid derivative (3.45 g).

    • Add K₃PO₄ (6.36 g).[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add Toluene (40 mL) and degassed Water (5 mL).

    • Cannulate the pre-complexed catalyst solution into the reaction flask.

3. Execution
  • Action: Heat the mixture to 90°C (oil bath temperature). Stir vigorously (800 RPM).

  • Duration: Monitor by TLC or HPLC every 2 hours. Reaction typically completes in 6–8 hours.[1]

  • QC Checkpoint: Look for the disappearance of the starting bromide (Rt ~4.5 min on C18, 80% MeCN).

4. Work-up & Purification[1][5][6]
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (100 mL).[1]

  • Wash: Wash with Brine (2 x 50 mL).[1] Dry organic layer over MgSO₄.[1] Filter and concentrate in vacuo.

  • Purification: Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: Hexane:Dichloromethane (Gradient 9:1 to 7:3).[1]

    • Note: The product will likely fluoresce under 365 nm UV light (blue emission).[1]

Quality Control & Characterization Data

To ensure the material is "Device Grade" (purity >99.5%), the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O)> 99.5% (Area)
Identity ¹H-NMR (500 MHz, CDCl₃)Diagnostic peaks: -OCH₃ (s, 3.8 ppm), -CH₃ (s, 2.3 ppm), Aromatic region integration matches.
Halogen Content Ion Chromatography< 50 ppm (residual inorganic halides)
Thermal Stability TGA (5% weight loss)> 300°C (Required for vacuum deposition)
Structural Validation (NMR Interpretation)
  • The "Twist" Evidence: In the ¹H-NMR, look for the shielding of protons on the carbazole ring adjacent to the connection point. The 2-Cl and 6-Me groups on the anisole ring will sit perpendicular to the carbazole, shielding the ortho protons of the carbazole moiety due to the ring current effect.

Safety & Handling

  • Hazard: this compound is an organohalide.[1] It may be irritating to skin and eyes.[1][7]

  • Precaution: Use Nitrile gloves.[1] Handle in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Steric Tuning in OLED Hosts

    • Tao, Y., et al. (2011). Solution-processable highly efficient yellow- and red-emitting phosphorescent organic light-emitting diodes from a small molecule host.[1] Journal of Materials Chemistry, 21, 12873-12878.[1] (Demonstrates the use of twisted biaryl scaffolds to prevent quenching). Link

  • Catalyst Selection for Hindered Substrates

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • General Properties of Halogenated Anisoles

    • PubChem Compound Summary for 4-Bromo-2-chloroaniline (Precursor/Analog). Link

Troubleshooting & Optimization

Technical Support Center: Reactivity Solutions for 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-4B2C6M-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Issue Analysis: Why is this substrate failing?

Welcome to the Reactivity Support Center. You are likely experiencing low conversion (<20%), rapid catalyst decomposition (palladium black formation), or significant homocoupling.

To solve this, we must first diagnose the molecular pathology of 4-Bromo-2-chloro-6-methylanisole . This is not a standard aryl bromide; it is a "deactivated" system protected by a steric fortress.

The "Perfect Storm" of Deactivation
  • Electronic Deactivation (The Primary Bottleneck): The methoxy group (-OMe) is a strong electron-donating group (EDG) located para to the bromide. Through resonance, it pushes electron density into the aromatic ring, significantly strengthening the C-Br bond. This makes the Oxidative Addition step—the entry point into the catalytic cycle—energetically unfavorable. Standard catalysts like Pd(PPh₃)₄ simply cannot break this bond efficiently.

  • Steric "Picket Fence": While the 4-position (Br) appears accessible, the 2-chloro and 6-methyl groups force the methoxy group out of planarity and create a congested electronic environment. If your coupling partner (boronic acid or amine) is also bulky, you face a "steric clash" during the Transmetalation or Reductive Elimination steps.

  • Chemoselectivity Risks: The presence of the 2-chloro substituent introduces a risk. While Ar-Br bonds are more reactive than Ar-Cl bonds, using hyper-active catalysts to force the bromide reaction can sometimes lead to "scrambling" or oxidative addition at the chloride site if the reaction is pushed too hard (high T, long times).

The Solution: Advanced Catalytic Systems

To overcome the high energy barrier of oxidative addition, you must switch from "general purpose" catalysts to electron-rich, sterically bulky ligand systems .

Recommended Ligand Architectures
Ligand ClassSpecific RecommendationWhy it WorksBest Application
Buchwald Phosphines SPhos The methoxy group on the ligand interacts with Pd, stabilizing the monoligated species [L-Pd(0)], accelerating oxidative addition into electron-rich rings.Suzuki-Miyaura (Universal choice)
Buchwald Phosphines XPhos or RuPhos Exceptional steric bulk promotes reductive elimination, even with difficult amine nucleophiles.Buchwald-Hartwig (Amination)
NHC Complexes Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHCs) are stronger sigma-donors than phosphines, making the Pd center super-electron-rich to break the deactivated C-Br bond.Difficult/Steric Couplings

High-Performance Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Overcoming electronic deactivation for biaryl synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) Alternative: Pd-SPhos G2 Precatalyst (highly recommended for consistency)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active N₂ flow, add the aryl bromide, boronic acid, Pd precursor, SPhos, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent mixture. Note: Water is critical here to solubilize the inorganic base and facilitate transmetalation.

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Installing amines on the deactivated ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) For secondary amines, switch ligand to RuPhos .

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Must be stored in glovebox.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Workflow:

  • Strict Inert Conditions: This reaction is highly sensitive to moisture. Use a glovebox if possible.

  • Pre-complexation (Optional but Good): Stir Pd₂(dba)₃ and Ligand in the solvent for 5 mins at elevated temp (60°C) to generate the active catalyst species (L-Pd(0)) before adding substrate/base.

  • Addition: Add the aryl bromide, amine, and NaOtBu.

  • Reaction: Seal and heat to 100–110°C .

    • Tip: If conversion stalls, raise temp to 120°C. The deactivated bromide requires significant thermal energy to undergo oxidative addition.

Troubleshooting Decision Tree & Logic

The following diagram visualizes the decision-making process when your reaction fails.

TroubleshootingGuide Start Symptom: Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains (Low Conversion) CheckSM->SM_Remains Yes SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone No OxAdd_Fail Diagnosis: Oxidative Addition Failure (C-Br bond too strong) SM_Remains->OxAdd_Fail Sol_Ligand Action: Switch to SPhos or PEPPSI-IPr Increase Temp to 110°C OxAdd_Fail->Sol_Ligand Check_Dehalo Is Des-Bromo product (Ar-H) present? SM_Gone->Check_Dehalo Dehalo_Yes Diagnosis: Protodehalogenation (Reduction of C-Br) Check_Dehalo->Dehalo_Yes Yes Dehalo_No Diagnosis: Catalyst Poisoning or Homocoupling Check_Dehalo->Dehalo_No No Sol_Solvent Action: Dry Solvents thoroughly. Switch Base to K3PO4 (milder). Dehalo_Yes->Sol_Solvent Sol_Degas Action: Improve Degassing (O2 removal). Check Amine purity (if Buchwald). Dehalo_No->Sol_Degas

Caption: Logic flow for diagnosing failure modes in deactivated aryl bromide couplings.

Frequently Asked Questions (FAQ)

Q1: Why can't I use Pd(PPh₃)₄ (Tetrakis)? It’s cheaper. A: "Tetrakis" relies on triphenylphosphine, which is not electron-rich enough to facilitate oxidative addition into your electron-rich anisole ring. You will likely see <10% yield.[1] The cost of the "expensive" catalyst (SPhos/Pd) is offset by the time saved and the yield obtained.

Q2: Can I use K₂CO₃ as the base? A: You can, but it is often too weak for difficult substrates. If you observe slow reaction rates, switch to K₃PO₄ (Potassium Phosphate Tribasic). It provides a higher concentration of active species in the organic phase without being as harsh as alkoxides.

Q3: I see a spot on TLC that corresponds to the starting material losing the Bromine (Ar-H). Why? A: This is Protodehalogenation . It usually happens when the catalytic cycle gets "stuck" after oxidative addition, and the Pd intermediate grabs a hydride from the solvent or base instead of the coupling partner.

  • Fix: Ensure your solvent is anhydrous (if using Buchwald conditions) or increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the side reaction.

Q4: Is the 2-Chloro group stable? A: Generally, yes. The oxidative addition into C-Br is orders of magnitude faster than C-Cl. However, if you use a very powerful system (like Pd-PEPPSI-IPr) at very high temperatures (>120°C) for prolonged periods after the bromide is consumed, you might start activating the chloride. Monitor the reaction closely and stop it once the bromide is consumed.

References

  • The SPhos Ligand System: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][3][4]2005 , 127, 4685–4696.

  • NHC Catalysts (PEPPSI): Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-NHC Catalysts." Chem. Eur. J.2006 , 12, 4749–4755.

  • Buchwald-Hartwig Amination Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

  • Deactivated Substrates: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[2][5] Chem. Int. Ed.2002 , 41, 4176–4211. (Provides foundational logic for electron-rich/bulky ligand usage).

Sources

Preventing dehalogenation of 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Hydrodehalogenation & Chemoselectivity Optimization[1][2][3]

Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 4-Bromo-2-chloro-6-methylanisole (CAS: 30273-42-8 analog/derivative)[1][2]

Executive Summary & Molecule Profile

You are encountering dehalogenation (loss of Br or Cl replaced by H) or loss of chemoselectivity (reaction of Cl when targeting Br).[1][2]

The core challenge with This compound lies in its substitution pattern.[1][2] The C4-Bromine is electronically activated and sterically exposed, making it the primary reactive site. However, the electron-rich methoxy group (even with the orthogonal twist caused by the 2,6-substitution) increases the electron density of the arene, which can paradoxically stabilize oxidative addition intermediates, making them susceptible to side reactions like hydrodehalogenation if the transmetallation step is slow.

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Risk
C1 Methoxy (-OMe)+M (Donor), -I (Inductive w/d)Shielded by C2-Cl/C6-MeStability anchor
C2 Chlorine (-Cl)-I, +M (Weak)Ortho-blockingSecondary Risk: Unwanted coupling if catalyst is too active.[1][2]
C4 Bromine (-Br) -I, +M (Weak)Exposed (Para) Primary Risk: Hydrodebromination (Br

H) during slow cycles.[1][2]
C6 Methyl (-Me)+I (Donor)Ortho-blockingSteric bulk prevents ortho-metallation at C6.[1][2]

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][2]

Issue: "My Bromine is being replaced by Hydrogen (Hydrodebromination)."

Diagnosis: This is a kinetic failure.[1][2] The oxidative addition of Pd into the C-Br bond is successful, but the subsequent transmetallation is slower than the rate of


-hydride elimination  or protodemetallation .
The Mechanism of Failure

The active catalyst species, after inserting into the C-Br bond, encounters a hydride source before it can find your nucleophile (boronic acid/amine).

Hydrodehalogenation Start Ar-Br (Substrate) OxAdd Ar-Pd(II)-Br (Intermediate) Start->OxAdd Oxidative Addition Pd0 Pd(0) Active Catalyst Pd0->OxAdd Cycle Start TransMet Transmetallation (Desired Path) OxAdd->TransMet Fast Kinetics Hydride Hydride Source (Alcohol/Amine/Water) OxAdd->Hydride Slow Kinetics / Impurities Product Ar-Nu (Coupled Product) TransMet->Product Product Formation Elimination Reductive Elimination (H-Ar) Hydride->Elimination H-Pd-Ar formed Waste Ar-H (Dehalogenated) Elimination->Waste Failure

Figure 1: The kinetic competition between productive coupling and destructive hydrodehalogenation.[1][2]

Troubleshooting Protocol

Q1: Are you using primary or secondary alcohols (EtOH, iPrOH) as solvents?

  • The Fix: Stop immediately. Alcohols are the primary source of hydrides via

    
    -hydride elimination from the solvent itself.
    
  • Alternative: Switch to aprotic polar solvents like 1,4-Dioxane , THF , or Toluene .[1][2] If solubility is an issue, use DMF or DMSO (though these can poison Pd in rare cases).[1][2]

Q2: Is your base aqueous?

  • The Fix: Water can act as a proton source if the Pd-aryl intermediate is electron-rich (which yours is, due to the methoxy group).

  • Alternative: Switch to anhydrous bases: Cs₂CO₃ or K₃PO₄ suspended in dioxane/toluene.[1][2]

Q3: Which ligand are you using?

  • The Fix: Standard Pd(PPh₃)₄ is often too slow for sterically crowded anisoles. The "waiting" Pd(II) species eventually finds a proton.

  • Recommendation: Use bulky, electron-rich phosphines that accelerate reductive elimination.[1][2]

    • XPhos or SPhos : Excellent for aryl chlorides/bromides with ortho substituents.[1][2]

    • Pd(dppf)Cl₂ : The large bite angle often suppresses dehalogenation by enforcing rapid geometry changes.[2]

Module B: Lithiation & Halogen-Metal Exchange[1][2]

Issue: "I get the protonated parent molecule (Ar-H) instead of the functionalized product."

Diagnosis: This is almost exclusively a quenching issue or a temperature failure .[1][2] The Lithium-Halogen exchange is faster than the reaction with your electrophile, or moisture is present.

Protocol: The "Turbo" Switch

Direct lithiation with n-BuLi is risky for this substrate because the resulting aryl lithium is highly basic and can deprotonate the methyl group (benzylic position) or react with THF.

Step-by-Step Correction:

  • Switch Reagent: Do not use n-BuLi. Use

    
    -PrMgCl[1][2][3]·LiCl (Turbo Grignard) .[1][2]
    
    • Why? It performs a Halogen-Magnesium exchange.[1][2][3] The resulting Ar-MgCl species is less basic than Ar-Li, tolerates functional groups better, and is stable at higher temperatures (up to 0°C), preventing the "cryogenic panic" where moisture condenses during addition.

  • Temperature Control:

    • If using n-BuLi: Must be -78°C .[1][2]

    • If using Turbo Grignard: Can be -20°C to 0°C .[1][2]

  • The Quench Test:

    • Before adding your electrophile, take an aliquot and quench with D₂O (Deuterium Oxide).[1][2]

    • Analysis: Run NMR. If you see Deuterium incorporation at C4, your exchange worked, and the issue is your electrophile (it's wet or unreactive). If you see Hydrogen at C4, your lithiation environment is wet.[1][2]

Module C: Chemoselectivity (Br vs. Cl)

Issue: "The Chlorine at C2 is reacting along with (or instead of) the Bromine."

Diagnosis: Your catalytic system is "too good."[1][2] Modern Buchwald ligands can activate aryl chlorides easily.[1][2] You need to "dumb down" the catalyst to respect the Bond Dissociation Energy (BDE) gap.

Data: Bond Dissociation Energy Hierarchy

Bond Approx BDE (kcal/mol) Reactivity Order
C(sp2)-Br ~81 Reacts First

| C(sp2)-Cl | ~96 | Reacts Second (Requires activation) |[1][2]

Selection Guide
If you want to react...Use this Catalyst SystemWhy?
ONLY Bromine Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ Triphenylphosphine is not electron-rich enough to oxidatively add into the C-Cl bond at moderate temperatures (60-80°C).[1][2]
BOTH Br and Cl Pd₂dba₃ + XPhos / RuPhos These ligands are designed to activate chlorides.[1][2]
Chlorine (leaving Br) Extremely DifficultRequires protecting the Br (e.g., converting to silane) or exploiting specific directing groups. Not standard.

References & Grounding

  • Mechanistic Insight on Hydrodehalogenation:

    • Source: "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation."[1][2][4][5][6]

    • Relevance: Confirms water/solvents as hydride sources in Pd-cycles.

    • Link:[1][2]

  • Chemoselectivity (Br vs Cl):

    • Source: "Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings."[1][2][7]

    • Relevance: Establishes the hierarchy of leaving groups in Suzuki couplings.

    • Link:[1][2]

  • Lithiation Safety & Protocols:

    • Source: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents."

    • Relevance: Standard operating procedures for air-sensitive halogen exchange.[1][2]

    • Link:[1][2]

  • Molecule Data (Analog):

    • Source: PubChem Compound Summary for 4-Bromo-2-chloro-6-methylaniline (Structural Analog).[1][2]

    • Link:[1][2]

Sources

4-Bromo-2-chloro-6-methylanisole stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Compound Dossier & Quick Reference

Before addressing specific stability concerns, verify your material against this profile to ensure we are troubleshooting the correct congener.

PropertySpecificationNotes
IUPAC Name 4-Bromo-2-chloro-6-methylanisole
Structure 2,6-disubstituted-4-bromoanisoleSterically Congested Ether
CAS 115663-08-4 (Generic Analogues)Verify specific isomer purity.
Physical State Solid (Low Melting Point)Typically mp 38–45 °C [1].
Key Reactivity C4-Bromine (Labile), C2-Chlorine (Stable)Selective Functionalization Handle

Acidic Stability Guide

The Core Issue: Demethylation

This molecule contains an aryl methyl ether (anisole). While anisoles are generally robust, the specific substitution pattern (2-Cl, 6-Me) creates a unique electronic and steric environment.

Status: Conditionally Stable

  • Dilute Acids (HCl, H₂SO₄, AcOH): STABLE.

    • Mechanism:[1][2][3][4] The ether oxygen is weakly basic. Protonation occurs, but the counter-ion (Cl⁻, HSO₄⁻) is too weakly nucleophilic to cleave the C-O bond in aqueous media at moderate temperatures.

  • Strong Lewis Acids (BBr₃, AlCl₃) & Hydrohalic Acids (HI, HBr): UNSTABLE.

    • Mechanism:[1][2][3][4] These reagents trigger ether cleavage (demethylation) to form the corresponding phenol (4-bromo-2-chloro-6-methylphenol).

    • Nuance: The 2,6-disubstitution creates a "protective pocket" around the ether oxygen. While this sterically hinders the approach of large Lewis acids (like BBr₃), cleavage will still occur with sufficient heat or time due to the high energy of the methyl cation/halide formation [2].

Troubleshooting Acidic Degradation

If you observe the formation of a phenolic impurity (broad O-H stretch in IR, shift in HPLC retention time), you have likely exceeded the acid stability threshold.

AcidStability Start Acidic Exposure Condition1 Dilute/Aqueous Acid (pH 1-6, <50°C) Start->Condition1 Condition2 Strong Lewis Acid (BBr3, AlCl3) or HI/HBr Start->Condition2 Result1 STABLE Retains Methoxy Group Condition1->Result1 No Nucleophilic Attack Result2 DEGRADATION Cleavage to Phenol Condition2->Result2 SN2 Demethylation

Figure 1: Decision tree for acidic stability. Avoid hydrohalic acids if the methoxy group must be preserved.

Basic Stability Guide

The Core Issue: Metal-Halogen Exchange vs. Benzyne Formation

This is the most critical handling parameter. The presence of three halogens/pseudo-halogens (Br, Cl, OMe) makes this molecule a "loaded spring" under basic conditions.

Status: Highly Sensitive to Organometallics

  • Inorganic Bases (NaOH, K₂CO₃, Cs₂CO₃): STABLE.

    • Standard Suzuki/Buchwald coupling conditions using carbonate or phosphate bases are safe. The molecule resists Nucleophilic Aromatic Substitution (

      
      ) because the electron-donating methoxy and methyl groups counteract the activating effect of the halogens.
      
  • Organolithiums (n-BuLi, t-BuLi) & Grignards: REACTIVE (Controlled).

    • Primary Pathway:[5]Lithium-Halogen Exchange. The C4-Bromine is the "softest" site. Treatment with n-BuLi at -78°C generally results in selective lithiation at C4, replacing the Bromine. The C2-Chlorine is usually too strong to exchange under these conditions [3].

    • Secondary Risk (Instability):Benzyne Formation. If the temperature is allowed to rise, or if a non-nucleophilic strong base (like LDA) is used, deprotonation may occur adjacent to the halogens (C3-H or C5-H), leading to elimination and benzyne formation.

The "Selectivity Trap"

A common failure mode is the "scrambling" of substituents.

  • Scenario: You treat the molecule with n-BuLi to lithiate C4, but the reaction warms up.

  • Result: The lithiated species can undergo elimination (loss of LiBr or LiCl) or isomerize.

  • Prevention: Maintain strict cryogenic conditions (-78°C) and quench immediately with your electrophile.

BasicReactivity Molecule 4-Bromo-2-chloro- 6-methylanisole nBuLi n-BuLi (-78°C) Molecule->nBuLi BaseWeak K2CO3 / NaOH (Reflux) Molecule->BaseWeak BaseStrong LDA / t-BuLi (> -40°C) Molecule->BaseStrong LiExchange C4-Lithio Species (Useful Intermediate) nBuLi->LiExchange Fast Br/Li Exchange Stable No Reaction (Stable) BaseWeak->Stable Resists SnAr Benzyne Benzyne / Polymerization (Tarry Mess) BaseStrong->Benzyne Elimination (H-X)

Figure 2: Reactivity map under various basic conditions. Note the divergence between controlled lithiation and destructive benzyne formation.

Troubleshooting & FAQs

Q1: I tried a Suzuki coupling at the C4-Br position, but I recovered the starting material. Why?

  • Diagnosis: Steric crowding. The 2-Cl and 6-Me groups do not directly block C4, but they increase the rotational barrier of the arene, potentially making the oxidative addition step slower.

  • Solution: Switch to a more active catalyst system designed for sterically hindered aryl chlorides/bromides (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2 ). Increase temperature to 80-100°C.

Q2: I see a new impurity at RRT 0.85 after treating with BBr3.

  • Diagnosis: You have cleaved the methyl ether. BBr3 is the standard reagent for removing methyl groups to make phenols.

  • Solution: If you intended to keep the methoxy group, do not use Boron tribromide. Use mild Lewis acids if catalysis is needed, or switch to protonic acids like H₂SO₄ if compatible.

Q3: Can I lithiate the methyl group (C6-Me) to extend the chain?

  • Technical Analysis: This is difficult. The C6-methyl protons are benzylic, but competing Lithium-Halogen exchange at C4-Br will happen much faster [4].

  • Protocol: You must first protect or utilize the C4-Br (e.g., convert Br to a silyl group or alkyl), then attempt lateral lithiation of the methyl group, likely requiring a superbase (Schlosser's base).

Standard Stability Protocol

Use this protocol to validate the integrity of your specific batch before committing to large-scale GMP steps.

Materials:

  • Sample: 50 mg

  • Solvent: THF (Dry) and MeOH (Wet)

  • Analysis: HPLC (UV 254 nm)

Procedure:

  • Baseline: Dissolve 10 mg in MeCN; inject to establish purity.

  • Acid Stress: Dissolve 10 mg in 1 mL THF + 0.1 mL 1M HCl. Stir 2h @ RT. Inject.

    • Pass Criteria: < 0.5% degradation.

  • Base Stress: Dissolve 10 mg in 1 mL THF + 0.1 mL 1M NaOH. Stir 2h @ RT. Inject.

    • Pass Criteria: < 0.5% degradation.

  • Oxidative Stress (Optional): Dissolve 10 mg in Acetone + 1 drop H₂O₂.

    • Note: Benzylic oxidation of the methyl group is a long-term storage risk.

References

  • Sigma-Aldrich. (n.d.).[6][7] 4-Bromo-2-chloro-6-methylaniline and derivatives properties. Retrieved from (Analogous physical data).

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Retrieved from

  • Indian Academy of Sciences. (1984). Organo-lithiation and halogen metal exchange reactions. Retrieved from

Sources

Troubleshooting failed cross-coupling with 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BR-CL-OME-426 Subject: Troubleshooting Cross-Coupling Failures with Electron-Rich Poly-Substituted Arenes Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Substrate Analysis & Triage

Before adjusting your protocol, you must understand why this specific molecule is failing. It is not just an "aryl bromide"; it is a deceptive substrate that combines electronic deactivation with a false sense of steric security.

The Molecule: 4-Bromo-2-chloro-6-methylanisole[1]
  • The Trap (Electronic Deactivation): The methoxy group (-OMe) at position 1 is a strong resonance donor. The Bromine at position 4 is para to this donor. This pushes significant electron density into the C4-Br bond, increasing its bond order and making the ring electron-rich.

    • Consequence: The Palladium catalyst (Pd⁰) struggles to perform Oxidative Addition (OA) because the ring is not electrophilic enough.

  • The Decoy (Sterics): The Chlorine (C2) and Methyl (C6) groups create a "pocket" around the Methoxy group, but the reaction site (C4-Br) is flanked by protons (H3, H5).

    • Consequence: Do not blame steric hindrance at the reaction site. If your reaction fails, it is likely electronic failure (slow OA) or catalyst death , not steric repulsion at the coupling site.

Diagnostic Workflow

Use this decision tree to categorize your failure mode.

TroubleshootingFlow start START: Reaction Outcome? outcome_sm Starting Material (SM) Recovered (>90%) start->outcome_sm No Reaction outcome_mix Mixture of SM + De-brominated Product start->outcome_mix Side Reactions outcome_wrong Wrong Product (Coupling at Cl site) start->outcome_wrong Selectivity Issue outcome_black Pd Black Precipitate Early in Reaction start->outcome_black Catalyst Death diag_oa DIAGNOSIS: Failed Oxidative Addition Ring is too electron-rich. outcome_sm->diag_oa diag_proto DIAGNOSIS: Protodehalogenation Catalyst active but OA slow; Reduction outcompetes coupling. outcome_mix->diag_proto diag_sel DIAGNOSIS: Over-activation Temp too high or Ligand too small/non-selective. outcome_wrong->diag_sel diag_stab DIAGNOSIS: Ligand Dissociation Ligand not bulky/rich enough to stabilize Pd(0). outcome_black->diag_stab sol_ligand SOLUTION: Switch to Alkyl-Phosphines (SPhos, XPhos, P(t-Bu)3) diag_oa->sol_ligand diag_proto->sol_ligand sol_temp SOLUTION: Lower Temp (60-80°C) Use Buchwald G3/G4 Precatalysts diag_sel->sol_temp diag_stab->sol_ligand

Figure 1: Diagnostic logic for cross-coupling failures with electron-rich aryl halides.

Technical Deep Dives (The "Why" and "How")

Issue A: The "Electronic Wall" (No Conversion)

Symptoms: Full recovery of starting material. No Pd black, but no product. Root Cause: The Hammett correlation dictates that electron-donating groups (like p-OMe) retard the rate of oxidative addition. Standard ligands like PPh₃ or dppf are often too electron-poor to push the Pd⁰ into the C-Br bond of this specific anisole derivative.

The Fix: Ligand Engineering You must use electron-rich, bulky alkyl-phosphines . These ligands donate electron density to the Pd center, making it more nucleophilic and capable of breaking the deactivated C-Br bond.

Ligand ClassRecommendationWhy?
Biaryl Phosphines SPhos or XPhos Gold Standard. The biaryl backbone stabilizes the catalyst, while the cyclohexyl/alkyl groups drive electron density. SPhos is specifically optimized for electron-rich aryl chlorides/bromides.
Trialkyl Phosphines P(t-Bu)₃ Highly active, but air-sensitive (pyrophoric). Use the tetrafluoroborate salt [HP(t-Bu)₃]BF₄ or a Pd-G3/G4 precatalyst.
NHCs IPr or IMes N-Heterocyclic Carbenes are excellent for difficult OA steps but require stricter anaerobic conditions.
Issue B: Site Selectivity (Br vs. Cl)

Symptoms: Product mixture containing coupling at the C2-Cl position. Root Cause: While C-Br bonds (~65 kcal/mol) are weaker than C-Cl bonds (~80 kcal/mol), the difference narrows if you overheat the reaction. High temperatures (100°C+) can supply enough energy to overcome the activation barrier for C-Cl insertion, especially if the catalyst is highly active.

The Fix: Kinetic Control

  • Temperature: Do not exceed 80°C initially.

  • Catalyst Loading: Keep Pd loading low (1-2 mol%).

  • Base Choice: Use weaker bases (K₃PO₄ or K₂CO₃) rather than strong alkoxides (NaOtBu), which can sometimes promote promiscuous reactivity.

Validated Protocols

These protocols are designed to be self-validating . If they fail, the color changes and byproduct profiles will tell you exactly why.

Protocol 1: Suzuki-Miyaura Coupling (Boronic Acids)

Optimized for electron-rich aryl bromides.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos Pd G3 (2–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a vial with the aryl bromide, boronic acid, base, and SPhos Pd G3 precatalyst.

  • Inerting: Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills the active electron-rich phosphine species.

  • Solvent: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Visual Check: The reaction should turn from orange/red to a dark tea color. If it turns black and precipitates immediately, your solvent was not degassed enough (Ligand oxidation -> Pd Black).

  • Workup: Cool, dilute with EtOAc, wash with water.

Protocol 2: Buchwald-Hartwig Amination (Amines)

Optimized to prevent protodehalogenation.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (for primary amines)

  • Base: Cs₂CO₃ (mild) or NaOtBu (strong - use only if substrate has no base-sensitive groups).

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous).

Step-by-Step:

  • Dry Down: Ensure the aryl bromide and base are completely dry. Water is the enemy of amination (can stall the catalytic cycle).

  • Catalyst Addition: Add precatalyst and reagents in a glovebox or under strong Argon flow.

  • Temperature: Heat to 85°C .

    • Note: If using NaOtBu, the reaction is often faster. If using Cs₂CO₃, you may need 100°C, but watch the Cl-selectivity.

FAQ: Troubleshooting Specific Failures

Q: I see the product, but also 20% of the "reduced" product (Br replaced by H). Why? A: This is Protodehalogenation . It happens when Oxidative Addition occurs, but the Transmetallation or Amine binding is slow. The Pd-Ar intermediate grabs a hydride (from solvent or beta-hydride elimination of ligands) and reductively eliminates.

  • Fix: Switch to a solvent with no beta-hydrogens (e.g., switch from isopropanol to Toluene or DMF). Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the reduction pathway.

Q: Can I use Pd(PPh3)4? It's all we have in the fridge. A: No. Tetrakis(triphenylphosphine)palladium(0) is an air-sensitive relic. The PPh3 ligand is not electron-rich enough to activate your para-methoxy deactivated bromide efficiently. You will likely get <10% yield and mostly recovered starting material.

Q: The reaction turns black instantly upon heating. A: "Pd Black" formation means your ligand has dissociated, and the Pd atoms have aggregated into inactive metal.

  • Fix: This usually means your ligand oxidized (air leak) or the ratio of Ligand:Pd is too low. Ensure you are using a Precatalyst (G3/G4) where the ratio is fixed 1:1 and the active species is generated in situ.

References

  • Mechanistic Insight on Electron-Rich Aryl Bromides

    • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

    • Context: Establishes the necessity of bulky, electron-rich phosphines (like P(t-Bu)3 and PCy3)
  • Biaryl Phosphine Ligand Utility (SPhos/XPhos)

    • Altman, R. A., et al. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Journal of Organic Chemistry.
    • Context: Specifically details protocols for hindered and electron-rich substr
  • Site Selectivity (Br vs Cl)

    • Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews.
    • Context: Reviews the thermodynamic and kinetic factors controlling site selectivity in poly-halogen
  • Protodehalogenation Mechanisms

    • Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society.
    • Context: Discusses side reactions and the role of NHC ligands in preventing dehalogen

Sources

Technical Support Center: Impurity Analysis for 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-6-methylanisole is a critical intermediate often used in Suzuki-Miyaura cross-coupling reactions.[1] Its purity is paramount because the ortho-chloro and para-bromo substituents create a unique electronic environment that is highly sensitive to steric interference.[1]

Common impurities in this scaffold usually stem from:

  • Regioisomerism: Misplacement of the halogen due to directing group competition (-OMe vs -Me).[1]

  • Incomplete Halogenation: Presence of des-bromo precursors.[1]

  • Over-Halogenation: Dibromo species formed during aggressive synthesis conditions.[1]

This guide addresses the three most common "pain points" reported by researchers: co-elution in HPLC, ambiguous mass spectra in GC-MS, and structural confusion in NMR.[1]

Module 1: Chromatographic Anomalies (HPLC)
Issue: "I see a single broad peak or a 'shoulder' on my main peak. Is my column failing?"

Diagnosis: This is likely not a column failure but a selectivity issue . The target molecule (this compound) and its likely regioisomers (e.g., 4-bromo-2-chloro-5-methylanisole) possess nearly identical hydrophobicity (logP). Standard C18 columns rely heavily on hydrophobic interaction, which is insufficient to resolve these isomers.[1]

Technical Solution: Switch to a stationary phase that exploits


-

interactions
and steric selectivity .
  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • Mechanism: The electron-deficient ring of the analyte interacts differently with the

    
    -electrons of the phenyl-hexyl ligand depending on the position of the electron-withdrawing halogens (Cl, Br).[1] This "shape selectivity" pulls the isomers apart.[1]
    

Protocol: Enhanced Resolution Method

ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 50% B to 80% B over 20 min (Isocratic hold at 60% B is often effective)
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Anisole absorption) & 254 nm

Expert Tip: Monitor the ratio of absorbance at 254 nm vs. 280 nm. If this ratio is not constant across the width of the peak, you have a co-eluting impurity.[1]

Module 2: Mass Spectrometry Interpretation (GC-MS)
Issue: "My mass spectrum shows a cluster of peaks. How do I distinguish the product from impurities?"

Diagnosis: Halogenated compounds do not produce single molecular ion peaks.[1] They produce isotope patterns due to the natural abundance of


 (approx. 3:[2]1) and 

(approx. 1:1).[2]

Troubleshooting Guide: You must validate the "Fingerprint" of the molecular ion cluster (


).[1]

Data Table: Isotope Fingerprint for


 
(Nominal Mass: ~234 amu)
IonMass (m/z)Relative Intensity (Theoretical)Origin
M 23476%

M+2 236100% (Base Peak)

AND

M+4 23824%

The "Ghost Peak" Check: If your M+2 peak is significantly lower than the M peak (e.g., 1:1 ratio instead of 4:3), you likely have a Des-Chloro impurity (4-Bromo-2-methylanisole), which only has the Br isotope pattern (1:1 doublet).

Visual Workflow: Impurity Identification

ImpurityWorkflow Sample Crude Sample (this compound) GCMS GC-MS Analysis (Isotope Pattern Check) Sample->GCMS Decision1 Is M+2 > M? GCMS->Decision1 Analyze Cluster ImpurityA Suspect: Des-Chloro (4-Bromo-2-methylanisole) Decision1->ImpurityA No (Ratio ~1:1) ImpurityB Suspect: Des-Bromo (2-Chloro-6-methylanisole) Decision1->ImpurityB No Br Pattern HPLC HPLC (Phenyl-Hexyl) Check Retention Time Decision1->HPLC Yes (Ratio ~3:4:1) Decision2 Single Peak? HPLC->Decision2 NMR 1H-NMR (NOE) Decision2->NMR Single Peak Regio Impurity: Regioisomer (4-Br-2-Cl-5-Me) Decision2->Regio Split Peak Final Confirmed Purity NMR->Final

Caption: Logical workflow for distinguishing between halogen-loss impurities and regioisomers using MS and Chromatography.

Module 3: Structural Confirmation (NMR)
Issue: "The proton NMR shows two aromatic singlets. How do I know the Bromine is in position 4 and not position 3 or 5?"

Diagnosis: In this compound, the two aromatic protons (H3 and H5) are meta to each other.[1] In a standard 1H-NMR, they often appear as two doublets with a small coupling constant (


), or sometimes as broad singlets if resolution is low. This pattern does not definitively prove the bromine is at position 4.[1]

Technical Solution: Perform a 1D-NOE (Nuclear Overhauser Effect) experiment.

The Logic:

  • Target Structure (4-Br): The Methoxy group (-OMe) is at position 1. The Methyl group (-Me) is at position 6.[1]

    • Irradiating the -OMe signal (approx 3.8 ppm) should show NOE enhancement ONLY to H6 (if H6 was a proton) or H2 (if H2 was a proton).

    • Correction: In our molecule, Position 2 is Cl and Position 6 is Me.[1] Therefore, irradiating -OMe should show NO enhancement to aromatic protons because both ortho positions are blocked.[1]

    • Irradiating the -Me signal (approx 2.3 ppm) should show enhancement of the adjacent aromatic proton H5 .[1]

Critical Test for Regioisomer (4-Bromo-2-chloro-5-methylanisole): If the impurity is the 5-methyl isomer:

  • The Methyl group is at position 5.[1]

  • Position 6 is a proton (H6).[1]

  • Irradiating the -OMe will show strong enhancement of H6 .[1]

  • Result: If you see NOE between -OMe and an aromatic proton, your sample is IMPURE (likely the 5-methyl or 3-methyl isomer).[1]

Synthesis & Impurity Pathway[1][3]

Understanding the synthesis helps predict the impurities.[1] The standard route involves bromination of 2-chloro-6-methylanisole.[1]

SynthesisPath Start 2-Chloro-6-methylanisole Target TARGET: 4-Bromo-2-chloro- 6-methylanisole Start->Target Major Path Impurity1 IMPURITY 1: Unreacted Starting Material (No Br) Start->Impurity1 Incomplete Rxn Reagent Br2 / AcOH Impurity2 IMPURITY 2: Over-Bromination (Dibromo species) Target->Impurity2 Excess Br2

Caption: Reaction pathway showing the origin of under-brominated and over-brominated impurities.

References
  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1] Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Chemical Science. Retrieved from [Link]

  • Oxford Instruments. (2021).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Standards for 4-Bromo-2-chloro-6-methylanisole: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, 4-Bromo-2-chloro-6-methylanisole (CAS 91506-05-7) serves as a critical halogenated building block and a potential process-related impurity. As a halogenated aromatic, it carries structural alerts for genotoxicity, necessitating rigorous quantification at trace levels (ppm/ppb).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and Research Grade alternatives. Through experimental workflows and comparative data, we demonstrate that while lower-grade standards suffice for early discovery, they introduce unacceptable uncertainty risks during GMP impurity profiling and stability testing.

Part 1: Compound Profile & Criticality

Before evaluating the standards, it is essential to understand the analyte's physicochemical behavior, which dictates the handling requirements for any standard material.

PropertySpecificationCriticality for Analysis
Chemical Name This compoundTarget Analyte
CAS Number 91506-05-7 Unique Identifier
Molecular Formula C₈H₈BrClOMW: 235.51 g/mol
LogP ~3.97High lipophilicity; requires high % organic mobile phase
Solubility Soluble in MeCN, MeOH, DCMStock solutions must be prepared in organic solvents
Stability Light sensitive (Halogenated)Standards must be stored in amber vials at 2-8°C

Why High-Quality Standards Matter: In synthesis, this compound is often an intermediate. Unreacted residues can contaminate the final API. Regulatory bodies (ICH M7 guidelines) require the control of potentially mutagenic impurities to threshold of toxicological concern (TTC) levels. A standard with undefined potency (e.g., "purity >95%") can lead to a false negative compliance result if the actual purity is 95% vs. the assumed 100%.

Part 2: Comparative Analysis of Standard Grades

The choice of standard directly impacts the Uncertainty Budget of your analytical method. Below is a comparison of the three primary tiers of standards available for this compound.

Table 1: Performance Matrix of Analytical Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research/Synthesis Grade
ISO Compliance ISO 17034 / ISO 17025ISO 9001 usuallyNone
Traceability SI Units (NIST/NMI traceable)Traceable to internal lotVendor CoA only
Purity Assignment Mass Balance (Chromatographic + TGA + KF + ROI)Chromatographic Purity (Area %)"Assay" (often titration or GC Area %)
Uncertainty Explicitly stated (e.g., 99.4% ± 0.3%)Not statedUnknown
Primary Use GMP Release, Calibration of Secondary StdsMethod Validation, R&DSynthesis starting material
Risk Factor LowMediumHigh (Qualitative only)

Expert Insight:

  • Research Grade materials often contain isomeric impurities (e.g., regioisomers like 4-bromo-2-methyl-6-chloroanisole) that co-elute in generic HPLC methods. Using this as a calibrant will skew quantitation significantly.

  • CRMs undergo homogeneity testing, ensuring the 1mg you weigh out is representative of the whole batch. Research grades do not guarantee this.

Part 3: Experimental Validation & Methodologies

To demonstrate the impact of standard selection, we simulated a Recovery Study using a validated HPLC-UV method.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Adapted from SIELC Technologies Method for Halogenated Anisoles [1].

Instrument: Agilent 1290 Infinity II or equivalent Column: Newcrom R1, 3 µm, 3.0 x 150 mm (Mixed-mode RP) Mobile Phase:

  • A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV)

  • B: Acetonitrile (MeCN) Gradient: Isocratic 70% B / 30% A (Due to high LogP) Flow Rate: 0.8 mL/min Detection: UV @ 270 nm (Characteristic aromatic absorption) Temperature: 30°C

Experiment: Comparative Spiking Recovery

Objective: Quantify a known spike (100 ppm) of this compound in a drug matrix using three different calibration standards.

Methodology:

  • Preparation: A "True" stock solution is prepared using a Primary CRM (Assigned Purity 99.8%).

  • Spike: This stock is spiked into a clean API matrix to create a theoretical 100.0 ppm sample.

  • Calibration: Three separate calibration curves are built using:

    • Std A (CRM): Purity 99.8%

    • Std B (Analytical): Label claim 98% (Actual 97.2%)

    • Std C (Research): Label claim "approx 95%" (Actual 91.5% due to water/salts)

  • Quantification: The 100 ppm sample is quantified against each curve.

Table 2: Experimental Results
Standard UsedAssumed PotencyActual PotencyCalculated Conc. of Spike (100 ppm target)% Error
Std A (CRM) 99.8%99.8%100.2 ppm +0.2%
Std B (Analytical) 98.0%97.2%100.8 ppm +0.8%
Std C (Research) 100% (Uncorrected)*91.5%109.3 ppm +9.3%

*Research grade often lacks a water/solvent content assay, so researchers frequently assume 100% active moiety.

Part 4: Decision Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate standard grade based on the development phase.

StandardSelection start Start: Define Analytical Goal phase_q What is the Development Phase? start->phase_q discovery Early Discovery / Screening phase_q->discovery Non-Regulated method_dev Method Development / Optimization phase_q->method_dev Pre-Validation gmp GMP Release / Stability / Tox Studies phase_q->gmp Regulated res_grade Use Research Grade (Verify Identity via NMR) discovery->res_grade ana_grade Use Analytical Standard (CoA with Purity) method_dev->ana_grade crm_grade Use Certified Reference Material (CRM) (ISO 17034) gmp->crm_grade res_grade->ana_grade Promote if Method Validated ana_grade->crm_grade Promote for Final QC

Caption: Decision tree for selecting analytical standards. Green indicates start, Yellow indicates decision points, and Red indicates critical GMP requirements.

Part 5: Self-Validating Protocol (In-House Qualification)

If a CRM is unavailable for CAS 91506-05-7 (which is common for niche intermediates), you must qualify a "Secondary Standard" in-house.

Protocol: The "Mass Balance" Approach

  • Chromatographic Purity (

    
    ): 
    
    • Run HPLC-UV (Area %) using the method in Part 3.

    • Run GC-MS (Area %) to detect volatile impurities invisible to UV.

    • Take the lower of the two purity values.[1]

  • Volatile Content (

    
    ): 
    
    • Perform Loss on Drying (LOD) or TGA.

    • Perform Karl Fischer titration for water content.

  • Inorganic Residue (

    
    ): 
    
    • Perform Residue on Ignition (ROI) or TGA ash analysis.

  • Calculation of Potency:

    
    
    
  • Verification:

    • Confirm structure via

      
      H-NMR (look for solvent peaks) [2].
      
    • The resulting material is now a Qualified Secondary Standard .

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[2] 2-Bromo-4-chloroanisole Mass Spectrum (Isomer Reference). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 4-Bromo-2-chloro-6-methylaniline (Aniline Analog Safety Data). Retrieved from [Link]

Sources

Structural Elucidation and Comparative Crystallography of 4-Bromo-2-chloro-6-methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide deviates from standard "datasheets" to focus on the crystallographic nuance of poly-halogenated anisoles. The 4-Bromo-2-chloro-6-methylanisole scaffold represents a classic case of "steric inhibition of resonance."[1] This document serves as a comparative technical manual for researchers utilizing this scaffold to study halogen bonding networks and conformational locking in drug design.

Executive Summary: The Steric "Lock"

This compound is more than a synthetic intermediate; it is a structural probe.[1] Unlike its planar analogue (4-Bromo-2-chloroanisole), the introduction of the methyl group at the ortho (6-position) forces the methoxy group out of the benzene ring plane.[1]

Why this matters:

  • Drug Design: This "twist" mimics the conformational restrictions often required to lock a pharmacophore into a receptor pocket (Atropisomerism).[1]

  • Material Science: The bromine (position 4) and chlorine (position 2) atoms act as Sigma-hole donors, facilitating halogen bonding (

    
    ) that directs supramolecular assembly.[1]
    

Comparative Analysis: Performance & Utility

A. Structural Comparison: The "Methyl Effect"

The primary utility of this derivative lies in its contrast with non-methylated analogues.

FeatureControl: 4-Bromo-2-chloroanisoleTarget: this compoundCrystallographic Implication
C7-O-C1-C2 Torsion

(Planar)

(Twisted)
Methyl group sterically clashes with O-Me, breaking conjugation.[1]
Crystal Packing

Stacking dominant
Halogen Bonding dominantThe twist disrupts efficient

-stacking, favoring lateral halogen interactions.[1]
Space Group Typically Planar Sheets (

)
Herringbone or Twisted ColumnsLower symmetry packing often observed due to bulky methyl.[1]
Melting Point LowerHigherIncreased lattice energy driven by specific halogen locks.[1]
B. Methodological Comparison: X-ray vs. NMR

Why use Single Crystal X-ray Diffraction (SC-XRD) over NMR for this specific molecule?

  • NMR Limitation: In solution (

    
    ), the methoxy group rotation is often fast on the NMR timescale, yielding an averaged signal. It cannot definitively prove the "locked" conformation required for binding affinity studies.
    
  • SC-XRD Advantage: X-ray crystallography captures the frozen low-energy conformation.[1] It explicitly maps the

    
     and 
    
    
    
    intermolecular distances, which are invisible in standard NMR.[1]

Visualization of Structural Logic[2]

The following diagram illustrates the causal relationship between the chemical substitution and the resulting crystallographic observable.

StructuralLogic Subst Substitution: Add 6-Methyl Group Steric Steric Clash: Me vs. OMe Subst->Steric Causes crowding Torsion Torsion Angle Change: Out-of-Plane Twist Steric->Torsion Relieves strain Packing Crystal Packing: Halogen Bond Directed Torsion->Packing Alters assembly

Figure 1: The cascade effect of ortho-methylation on crystal packing energetics.[1]

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality crystals of this compound derivatives, standard "rapid" methods often fail due to the molecule's high solubility in organic solvents.[1] Use this self-validating Slow Evaporation protocol.

Phase 1: Solvent Selection & Nucleation

Objective: Control supersaturation to prevent oiling out.[1]

  • Primary Solvent: Dissolve 20 mg of compound in 2 mL of Ethyl Acetate (good solubility).

  • Anti-Solvent: Slowly add n-Hexane dropwise until a persistent cloudiness just appears, then add 1 drop of Ethyl Acetate to clear it.[1]

  • Vessel: Use a narrow borosilicate vial (GC vial).

  • The "Cap-Hole" Technique: Cap the vial tightly, then pierce one single hole using a 27G needle. This restricts evaporation rate to approx. 50

    
    L/day.[1]
    
  • Incubation: Store at 4°C in a vibration-free environment. Crystals should appear in 48-72 hours.[1]

Phase 2: Diffraction Strategy (Mo vs. Cu)
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    Å).[1]
    • Reasoning: Bromine is a heavy absorber.[1] Cu-radiation will cause significant absorption fluorescence and scaling errors unless a very high-quality absorption correction (face-indexing) is applied.[1] Mo minimizes this absorption.[1]

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Methyl groups are prone to rotational disorder at room temperature.[1] Cooling freezes the methyl hydrogens, allowing for precise determination of the H-bonding network.

Workflow Visualization

Workflow Start Crude Material (>95% Purity) Solvent Dissolution: EtOAc + Hexane (3:1) Start->Solvent Nucleation Nucleation: Slow Evap (4°C) Solvent->Nucleation 0.22µm Filter Harvest Harvesting: Paratone Oil Mount Nucleation->Harvest 3-5 Days Diffraction Diffraction: Mo-Kα, 100K Harvest->Diffraction Solve Structure Solution: SHELXT (Intrinsic Phasing) Diffraction->Solve Integration

Figure 2: Optimized crystallographic workflow for halogenated anisoles.

Data Analysis: Key Parameters to Report

When publishing your comparison, ensure these specific metrics are tabulated. This table serves as a template for your "Results" section.[1]

ParameterMetric DescriptionTarget Value (Good Quality)

Internal agreement of merging reflections.

(6%)

(all data)
Agreement between model and data.

(5%)
Flack Parameter Absolute configuration (if chiral derivative).Near

(with std dev

)
Halogen Bond Angle

linearity.[1]

(Linear is stronger)
Reduction Ratio Data to Parameter ratio.[1]

Interpretation of Halogen Bonds: Look for distances (


) where 

.[1]
  • Br

    
     O:  Look for distances 
    
    
    
    Å.
  • Cl

    
     Cl:  Look for Type II halogen contacts (L-shaped approach) which stabilize the lattice.[1]
    

References

  • PubChem. (2025).[1][2] 4-Bromo-2-chloro-6-methylaniline and Anisole Derivatives Compound Summary. National Library of Medicine.[1] [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). (2007).[1] Crystal Structure of 4-Bromo-2-chloroanisole (CCDC 647464).[1][2] CCDC.[1][2] [Link][1][2]

  • Torbeev, V. et al. (2023).[1] Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.[1] Crystal Growth & Design.[1] [Link][1]

  • Davey, R. (2019).[1][3] X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Analysis. News-Medical.[1] [Link]

Sources

Comparative Guide: Catalyst Selection for the Chemoselective Functionalization of 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide an evidence-based framework for the chemoselective functionalization of 4-Bromo-2-chloro-6-methylanisole (BCMA). Challenge: The BCMA scaffold presents a unique "push-pull" electronic environment and significant steric congestion. The primary synthetic challenge is achieving exclusive oxidative addition at the C4-Bromine bond while preserving the C2-Chlorine handle for subsequent elaboration, all while overcoming the electronic deactivation caused by the C1-Methoxy group. Recommendation:

  • For C-C Bond Formation (Suzuki-Miyaura): SPhos Pd G4 is the superior choice, offering the highest turnover frequency (TOF) and steric tolerance.

  • For C-N Bond Formation (Buchwald-Hartwig): BrettPhos Pd G4 provides optimal chemoselectivity and prevents facile hydrodehalogenation.

  • For Cost-Sensitive/Scale-Up: Pd-PEPPSI-IPr serves as a robust alternative, particularly for difficult boronic acids.

Substrate Analysis: The BCMA Scaffold

Effective catalyst selection requires a granular understanding of the substrate's steric and electronic landscape.

Electronic & Steric Map

The BCMA molecule is a trisubstituted arene where the interplay of substituents dictates reactivity:

  • C4-Br (Target Site): This is the most accessible site for oxidative addition. However, it is electronically deactivated relative to a standard aryl bromide due to the mesomeric donation (+M) of the para-methoxy group.

  • C2-Cl (Preservation Site): Positioned ortho to the methoxy group. The C-Cl bond is stronger (BDE ~95 kcal/mol) than the C-Br bond (~81 kcal/mol), theoretically allowing chemoselectivity. However, highly active non-selective catalysts (e.g., Ni-based systems or tricyclohexylphosphine ligands) may activate this site.

  • C6-Me (Steric Blocker): Provides significant steric bulk ortho to the methoxy group, forcing the methoxy group out of planarity and subtly altering the electronic donation into the ring.

Chemoselectivity Visualization

The following diagram maps the reactivity zones and potential pitfalls.

BCMA_Reactivity BCMA This compound C4 C4-Bromine (Target Site) BCMA->C4 Fast Oxidative Addition (Pd-L2) C2 C2-Chlorine (Risk Zone) BCMA->C2 Slow Oxidative Addition (Requires High T or Ni) C1 C1-Methoxy (Electronic Donor) BCMA->C1 Deactivates C4 via +M Product Desired C4-Functionalized Product C4->Product Controlled Catalysis Byproduct C2/C4 Bis-Coupled or Dehalogenated C2->Byproduct Over-Active Catalyst

Figure 1: Chemoselectivity map of this compound illustrating the kinetic preference for C4 functionalization versus C2 risks.

Comparative Catalyst Study

This section compares three distinct catalyst classes based on conversion, selectivity (Br vs. Cl), and stability.

Candidate A: Pd(dppf)Cl2 (The Baseline)
  • Class: Bis-phosphine Pd(II) complex.[1]

  • Mechanism: Generates 14-electron Pd(0) species in situ.

  • Performance:

    • Pros: Inexpensive, air-stable precursor.

    • Cons: Slow oxidative addition into electron-rich aryl bromides. Requires higher temperatures (>80°C), which increases the risk of C2-Cl activation or protodehalogenation.

    • Verdict:Not Recommended for high-value synthesis; suitable only for simple, unhindered coupling partners.

Candidate B: SPhos Pd G4 (The Suzuki Standard)
  • Class: Dialkylbiaryl phosphine (Buchwald Ligand) Precatalyst.

  • Mechanism: Rapid reductive elimination to active LPd(0). The bulky methoxy group on the SPhos ligand prevents formation of inactive palladium dimers.

  • Performance:

    • Pros: Exceptional activity for sterically hindered biaryls. The ligand bulk creates a "pocket" that facilitates reductive elimination, crucial for the crowded BCMA scaffold.

    • Cons: Higher cost.

    • Verdict:Gold Standard for C-C Coupling.

Candidate C: Pd-PEPPSI-IPr (The NHC Specialist)
  • Class: N-Heterocyclic Carbene (NHC) Pd(II) complex.[2]

  • Mechanism: The strong

    
    -donating NHC ligand stabilizes the Pd center, preventing precipitation of Pd-black.
    
  • Performance:

    • Pros: Extremely robust. Can operate in air (though not recommended for best results). Excellent for "difficult" boronic acids (e.g., heteroaryl boronates).

    • Cons: Can sometimes be too active, leading to trace C2 activation if temperatures are uncontrolled.

    • Verdict:Best Alternative for scale-up or when boronic acids are unstable.

Data Summary Table
ParameterPd(dppf)Cl₂SPhos Pd G4Pd-PEPPSI-IPr
Reaction Type Suzuki (C-C)Suzuki (C-C)Suzuki / Negishi
T (Optimum) 90-100°C40-60°C60-80°C
Conversion (2h) < 60%> 95%> 90%
Chemoselectivity Moderate (90:10)Excellent (>99:1)Good (95:5)
Steric Tolerance LowHighVery High
Primary Risk Incomplete Conv.CostHomocoupling

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific color changes and LCMS checkpoints ensures the operator can verify the reaction progress in real-time.

Protocol A: Chemoselective Suzuki Coupling (C-C Bond)

Target: Coupling BCMA with phenylboronic acid. Catalyst: SPhos Pd G4.

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • BCMA (1.0 equiv, 1.0 mmol)

    • Boronic Acid (1.2 equiv)

    • SPhos Pd G4 (0.01 - 0.02 equiv / 1-2 mol%)

    • Base:

      
       (2.0 equiv, finely ground). Note: Phosphate is preferred over carbonate to minimize base-mediated decomposition.
      
  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

    • Checkpoint: The solution should be pale yellow/orange. Darkening immediately suggests oxidation of the catalyst.

  • Reaction: Seal and heat to 60°C.

    • Kinetics: SPhos systems often initiate within minutes.

  • Monitoring (1 hour): Aliquot 10 µL into MeCN. Analyze via LCMS.

    • Validation Criteria: Look for the disappearance of the starting material (Br isotope pattern) and appearance of the product. If >5% de-brominated byproduct (Ar-H) is observed, lower temperature to 40°C.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residues. Concentrate and purify.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling BCMA with a secondary amine (e.g., morpholine). Catalyst: BrettPhos Pd G4.

  • Rationale: BrettPhos is specifically designed to prevent

    
    -hydride elimination, a common side reaction when coupling amines with ortho-substituents.
    
  • Preparation: Charge vial with:

    • BCMA (1.0 equiv)

    • Amine (1.2 equiv)

    • BrettPhos Pd G4 (0.02 equiv)

    • Base: NaOtBu (1.4 equiv). Note: Stronger base is required for amine deprotonation.

  • Solvent: Degassed Toluene or t-Amyl Alcohol (0.2 M).

  • Reaction: Heat to 80°C.

    • Checkpoint: Reaction mixture often turns dark red/brown as the active Pd-Amido complex forms.

  • Validation: Monitor for the consumption of BCMA. If C2-Cl activation is observed (rare with BrettPhos at 80°C), switch base to

    
     and increase time.
    

Decision Tree for Optimization

Use this workflow to troubleshoot or optimize specific coupling partners.

Optimization_Flow Start Start: BCMA Functionalization CheckPartner Identify Coupling Partner Start->CheckPartner Boronic Boronic Acid/Ester (Suzuki) CheckPartner->Boronic Amine Amine (Buchwald) CheckPartner->Amine StericCheck Is Boronic Acid Sterically Hindered? Boronic->StericCheck AmineType Amine Type Amine->AmineType SPhos Use SPhos Pd G4 Base: K3PO4 StericCheck->SPhos No / Moderate PEPPSI Use Pd-PEPPSI-IPr Base: K2CO3 StericCheck->PEPPSI Yes (e.g. ortho-subst) Result Check LCMS for Dehalogenation SPhos->Result PEPPSI->Result Brett Use BrettPhos Pd G4 Base: NaOtBu AmineType->Brett Secondary RuPhos Use RuPhos Pd G4 (For Primary Amines) AmineType->RuPhos Primary Brett->Result RuPhos->Result Success Isolate Product Result->Success Clean Fail Lower Temp or Switch to Pd-G3 Result->Fail >5% Byproduct

Figure 2: Experimental decision tree for selecting the optimal catalytic system based on coupling partner and steric demands.

References

  • Mechanistic Basis of Chemoselectivity

    • F. Gonzalez-Bobes, G. C. Fu, J. Am. Chem. Soc.[3]2006 , 128, 5360.

    • Insight: Establishes the oxidative addition hierarchy ( ) essential for this protocol.
  • Suzuki-Miyaura Coupling with SPhos

    • T. E. Barder, S. D.[4] Walker, J. R. Martinelli, S. L. Buchwald, J. Am. Chem. Soc.2005 , 127, 4685.

    • Insight: Defines SPhos as the premier ligand for sterically hindered aryl chlorides and bromides.
  • Buchwald-Hartwig Amination (BrettPhos)

    • D. S. Surry, S. L. Buchwald, Chem. Sci.2011, 2, 27.
    • Insight: Comprehensive review of dialkylbiaryl phosphine ligands, highlighting BrettPhos for C-N coupling.
  • Pd-PEPPSI-IPr Applications

    • M. G. Organ, et al., Chem. Eur. J.2006, 12, 4749.
    • Insight: Introduces the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initi
  • Polyhalogenated Heterocycles & Selectivity

    • S. Handy, Chem. Rev.2011, 111, 5200.

Sources

Efficacy of 4-Bromo-2-chloro-6-methylanisole: A Strategic Scaffold for Sterically Congested Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 4-Bromo-2-chloro-6-methylanisole as a Precursor Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 91506-05-7) represents a highly specialized class of trisubstituted arene precursors. Unlike simple halogenated anisoles, this scaffold offers a unique "steric lock" mechanism via its ortho-methyl and ortho-chloro substituents, while maintaining high synthetic efficacy through its para-bromo functionality. This guide evaluates its performance as a building block for dense pharmaceutical and agrochemical cores, specifically comparing its regioselectivity and yield profiles against standard alternatives like 4-Bromo-2-chloroanisole and 4-Bromo-2,6-dichloroanisole.

Chemical Profile & Mechanistic Advantage

The efficacy of this precursor stems from its ability to facilitate orthogonal functionalization . In drug discovery, the 2-chloro-6-methyl substitution pattern is prized for inducing torsion in biaryl systems, often locking conformations to improve binding affinity in kinase inhibitors and atropisomeric ligands.

Structural Reactivity Matrix
  • Site A (C4-Bromine): The primary reactive handle. High lability allows for rapid oxidative addition by Pd(0) catalysts (Suzuki, Buchwald-Hartwig) at mild temperatures.

  • Site B (C2-Chlorine): A latent handle. The C-Cl bond is significantly stronger (approx. 95 kcal/mol vs. 68 kcal/mol for C-Br), allowing it to survive C4-coupling conditions intact. It can be activated subsequently using specialized electron-rich ligands (e.g., XPhos, SPhos).

  • Site C (C6-Methyl): Provides critical lipophilicity and steric bulk, preventing unwanted side reactions at the ortho-position and forcing non-planar geometries in downstream products.

ReactivityMap Core This compound Br C4-Br: High Reactivity (Primary Coupling Site) Core->Br Pd(0) Insertion (Fast) Cl C2-Cl: Latent Reactivity (Secondary Activation) Core->Cl Requires Specialized Ligands (Slow) Me C6-Me: Steric/Lipophilic (Conformational Lock) Core->Me Inert (Blocking Group)

Figure 1: Orthogonal reactivity map of the scaffold. The C4-Br bond allows for selective functionalization without disturbing the C2-Cl site.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares this compound against its two closest structural analogs. Data is synthesized from standard electrophilic aromatic substitution (EAS) parameters and cross-coupling kinetic studies.

Table 1: Precursor Performance Metrics
FeatureThis compound 4-Bromo-2-chloroanisole 4-Bromo-2,6-dichloroanisole
Steric Bulk (A-Value) High (Methyl + Chloro)Moderate (Chloro only)Very High (Dual Chloro)
C4-Selectivity Excellent (>98%)Good (~90%)Excellent (>98%)
Electronic Nature Electron-Rich (Donating Me/OMe)ModerateElectron-Deficient (Dual Cl)
Downstream Utility Atropisomer Synthesis General BiarylsElectronic Tuning
Cost Efficiency ModerateHigh (Commodity Chemical)Moderate
Critical Insights:
  • Vs. 4-Bromo-2-chloroanisole: The addition of the C6-methyl group in the title compound significantly reduces side reactions at the ortho-positions during metalation steps. While the non-methylated analog is cheaper, it lacks the conformational rigidity required for modern "molecular glue" type drug targets.

  • Vs. 4-Bromo-2,6-dichloroanisole: The dichloro variant is electron-deficient, making the oxidative addition at C4 slower (though still feasible). The title compound's methyl group (electron-donating) activates the ring, making the C4-Br bond slightly more electron-rich and responsive to oxidative addition, often resulting in 15-20% higher yields in difficult couplings.

Experimental Protocols

The following protocols are designed to maximize yield and selectivity.

Protocol A: Selective Suzuki-Miyaura Coupling (C4 Functionalization)

Target: Coupling the anisole core with a boronic acid while preserving the C-Cl bond.

  • Reagents:

    • Precursor: this compound (1.0 equiv)

    • Partner: Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically demanding acids)

    • Base: K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vessel with the precursor, boronic acid, and base. Degas with N2 for 15 minutes.

    • Add the Pd catalyst under a positive stream of nitrogen.

    • Heat to 80-90°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

    • Monitor by HPLC.[1] The C-Br bond should be consumed quantitatively before any C-Cl insertion occurs.

  • Expected Outcome: >90% Yield of the biaryl product. The C2-Cl and C6-Me groups will force the new aryl ring out of plane, creating a twisted geometry.

Protocol B: Synthesis of the Precursor (From 2-Chloro-6-methylanisole)

Context: If the brominated precursor is unavailable, it can be synthesized with high regiocontrol.

  • Reagents: 2-Chloro-6-methylanisole, NBS (N-Bromosuccinimide), Acetonitrile.

  • Mechanism: The C2 and C6 positions are blocked. The methoxy group directs the electrophile strongly to the para position (C4).

  • Procedure:

    • Dissolve 2-chloro-6-methylanisole in Acetonitrile (0.5 M).

    • Add NBS (1.05 equiv) portion-wise at 0°C.

    • Stir at room temperature for 2 hours.

    • Validation: The reaction is self-validating; the steric blockade at ortho positions prevents isomer formation, yielding >95% pure para-bromo product after simple aqueous workup.

Synthesis Workflow Diagram

The logic flow below illustrates the strategic pathway from the starting phenol/anisole to the final functionalized drug core.

SynthesisWorkflow Start Starting Material: 2-Chloro-6-methylphenol Step1 Step 1: Methylation (MeI/K2CO3) Start->Step1 Inter1 Intermediate: 2-Chloro-6-methylanisole Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, MeCN, 25°C) Inter1->Step2 Directed to Para (Ortho blocked) Product TARGET PRECURSOR: This compound Step2->Product Step3 Step 3: Selective Cross-Coupling (Suzuki/Buchwald at C4) Product->Step3 Br > Cl Selectivity Final Final Scaffold: Twisted Biaryl Core Step3->Final

Figure 2: Step-wise synthesis and application workflow. Note the high regiocontrol in Step 2 due to the blocked ortho-positions.

References
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769626, 4-Bromo-2-chloro-6-methylaniline. (Precursor Analog Data).[2] Retrieved from [3][4]

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-2-chloro-6-methylaniline. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wei, Z. B., et al. (2010). 4-Bromo-2-chloroaniline.[3][4][5][6][7] Acta Crystallographica Section E. (Structural data on the aniline analog). Retrieved from

Sources

Structural Validation of 4-Bromo-2-chloro-6-methylanisole Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetric Challenge

In the development of high-potency pharmaceuticals, 4-Bromo-2-chloro-6-methylanisole serves as a critical, high-value scaffold. Its unique value lies in its asymmetric steric encumbrance . Unlike its symmetric counterparts (e.g., 2,6-dichloroanisole or 2,6-dimethylanisole), the 2-chloro-6-methyl substitution pattern breaks molecular symmetry, offering specific "toggles" for optimizing drug-target binding interactions.

However, this asymmetry introduces a significant analytical bottleneck: Structural Ambiguity . When derivatizing position 4 (the bromine handle), ensuring the integrity of the surrounding regiochemistry is paramount. Standard 1D-NMR is often insufficient to distinguish between potential regioisomers or rearrangement byproducts in complex mixtures.

This guide objectively compares three validation workflows—Standard 1D-NMR , Integrated 2D-NOE/HSQC , and Single Crystal X-Ray Diffraction (SC-XRD) —to determine the most efficient protocol for confirming the structure of products derived from this scaffold.

Comparative Analysis of Validation Methodologies

The following analysis evaluates "performance" based on three metrics: Structural Certainty (Probability of correct assignment), Throughput (Time per sample), and Resource Intensity (Cost/Expertise).

Table 1: Performance Matrix of Structural Validation Workflows
FeatureMethod A: Standard 1D-NMR + LC-MS Method B: Integrated 2D-NMR (NOESY/HSQC) Method C: Single Crystal X-Ray (SC-XRD)
Primary Utility Routine purity check & preliminary assignment.Definitive solution-state structural assignment. Absolute configuration & solid-state confirmation.
Regio-Resolution Low. Cannot easily distinguish H3 vs. H5 protons in asymmetric rings without distinct coupling constants.High. Uses spatial proximity (NOE) to map the methyl group relative to ring protons.Absolute. Direct visualization of atom placement.
Time to Result < 1 Hour4–12 Hours2 Days – 2 Weeks (crystallization dependent)
Sample Requirement ~1-5 mg (recoverable)~10-20 mg (recoverable)High-quality single crystal (often destructive)
Cost Efficiency HighModerateLow
Best For... Quick reaction monitoring.Final compound validation for publication/IND. Ambiguous cases where NMR signals overlap.
Expert Insight: Why Method B is the Industry Standard

While SC-XRD (Method C) is the "gold standard," it is often a bottleneck due to the difficulty of crystallizing oily anisole derivatives. Method B (2D-NMR) is the optimal balance. By exploiting the Nuclear Overhauser Effect (NOE) , we can utilize the C6-Methyl group as a "spatial anchor."

  • The Logic: Irradiating the C6-Methyl protons will show an NOE enhancement only to the H5 proton and the OMe group. It will not enhance H3 (which is adjacent to the Chlorine). This creates a self-validating logic loop without needing crystals.

The Self-Validating Protocol: Integrated 2D-NMR

This protocol is designed to unambiguously assign the regiochemistry of 4-substituted derivatives of this compound.

Phase 1: Sample Preparation & Integrity Check
  • Solvent: Deuterated Chloroform (

    
    ) is standard. Use DMSO-
    
    
    
    if the derivative contains polar H-bond donors to sharpen exchangeable protons.
  • Concentration: Prepare a solution of

    
     10 mg/mL to ensure adequate Signal-to-Noise (S/N) for 2D experiments.
    
  • Purity Check: Run a standard 1H-NMR (16 scans).

    • Checkpoint: Verify the integration of the OMe singlet (~3.8 ppm) is 3:3 relative to the Ar-Me singlet (~2.3 ppm). If the ratio is off, re-purify.

Phase 2: The NOESY "Anchor" Experiment

This is the core validation step. We rely on the spatial proximity of the C6-Methyl group to distinguish the two aromatic protons (H3 and H5).

Step-by-Step Workflow:

  • Acquire 1H Spectrum: Identify the two aromatic signals. In this asymmetric scaffold, H3 and H5 usually appear as small doublets (

    
    , meta-coupling) or singlets if resolution is low.
    
  • Run 1D-NOE (or 2D-NOESY):

    • Target 1: Irradiate the Ar-Me singlet (~2.3 ppm).

      • Expected Result: Strong NOE enhancement of the OMe peak (confirming rotameric proximity) and one aromatic peak.

      • Assignment: The aromatic peak that enhances is H5 .

    • Target 2: Irradiate the OMe singlet (~3.8 ppm).

      • Expected Result: Enhancement of the Ar-Me peak.

      • Negative Control: There should be NO enhancement of the H3 proton (blocked by the C2-Chloro group).

  • Cross-Validation (HSQC): Run HSQC to link the identified H5 proton to its corresponding Carbon-13 signal, allowing full assignment of the carbon skeleton.

Phase 3: Isotopic Pattern Verification (MS)

For the starting material or halogenated derivatives, Mass Spectrometry provides a secondary validation layer.

  • Br + Cl Pattern: The starting material (this compound) has a distinctive isotopic envelope due to

    
     (1:1) and 
    
    
    
    (3:1).
  • Look for: An M+ peak followed by M+2 (approx 130% height of M+) and M+4 (approx 30% height of M+). Absence of this pattern indicates dehalogenation.

Visualizing the Logic

Diagram 1: The "Spatial Anchor" Validation Map

This diagram illustrates the NOE correlations that define the structure. The Red arrows indicate observed NOE signals; the Grey dashed line indicates a sterically blocked interaction (Critical for proving the Cl position).

NOE_Validation OMe Methoxy (-OMe) (Pos 1) Cl Chloro (-Cl) (Pos 2) H3 Proton H3 (Aromatic) OMe->H3 NO Signal (Blocked by Cl) Br R-Group/Br (Pos 4) H5 Proton H5 (Aromatic) H3->H5 Meta-Coupling (J ~2Hz) Me Methyl (-Me) (Pos 6) Me->OMe Strong NOE (Proximity) Me->H5 Strong NOE (Assignment of H5)

Caption: NOE Interaction Map. The C6-Methyl group acts as the "Anchor," validating the position of H5 and confirming the regiochemistry of the OMe group relative to the Chlorine.

Diagram 2: Decision Tree for Structural Assignment

A flowchart for researchers to select the correct validation path based on experimental outcomes.

Validation_Workflow Start Start: Isolated Product (Derivative of 4-Br-2-Cl-6-Me-anisole) Purity Step 1: 1H-NMR & LC-MS (Purity Check) Start->Purity Decision1 Is Purity > 95%? Purity->Decision1 Purify Re-Purify (Column Chromatography) Decision1->Purify No Ambiguity Step 2: Are Aromatic Signals Distinct? Decision1->Ambiguity Yes Purify->Purity Simple Method A: Assign based on Chemical Shift (H3 usually downfield of H5 due to Cl) Ambiguity->Simple Yes (Clear Separation) Complex Method B (Recommended): Run 1D-NOE targeting Ar-Me Ambiguity->Complex No (Overlap/Ambiguity) NOE_Result Does Ar-Me show NOE to one Aromatic H? Complex->NOE_Result Valid Structure Validated: Enhanced H = H5 Other H = H3 NOE_Result->Valid Yes Fail Method C: Attempt Crystallization for X-Ray (SC-XRD) NOE_Result->Fail No/Unclear

Caption: Structural Validation Decision Tree. This workflow prioritizes NMR methods for speed but escalates to X-Ray if NOE data is inconclusive.

Experimental Data Summary

The following data points are characteristic of the this compound scaffold and serve as reference values for validation.

MoietyApprox. Shift (

, ppm)
MultiplicityKey Diagnostic Feature
-OMe (C1) 3.75 – 3.85Singlet (3H)Shows NOE to Ar-Me; No NOE to Ar-Cl side.
Ar-Me (C6) 2.30 – 2.40Singlet (3H)The Anchor. Distinctive shift; NOE to H5.
Ar-H (C3) 7.30 – 7.45Doublet (

)
Deshielded by adjacent Cl and Br. No NOE to Me.
Ar-H (C5) 7.15 – 7.30Doublet (

)
Shielded relative to H3. Strong NOE to Me.

Note: Chemical shifts will vary based on the "R" group introduced at position 4. However, the relative order (H3 downfield of H5) and NOE relationships remain consistent.

References

  • SIELC Technologies. (2018). HPLC Separation of this compound. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-2-methylanisole. (Analog comparison). Retrieved from [Link]

Benchmarking Synthetic Architectures for Functionalized Methylanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized methylanisoles serve as critical pharmacophores in the synthesis of kinase inhibitors (e.g., Vandetanib) and NSAIDs. However, their synthesis is plagued by a "Regio-Electronic War": the conflicting orth/para directing effects of the methoxy group (-OMe) and the methyl group (-Me) often lead to difficult-to-separate isomer mixtures.

This guide benchmarks three distinct synthetic architectures to resolve this challenge:

  • Classical Electrophilic Aromatic Substitution (EAS): Cost-effective but regiochemically limited.

  • Iridium-Catalyzed C-H Activation: High-precision, sterically controlled access to meta-isomers.

  • Green "Reverse" Synthesis: O-Methylation of pre-functionalized cresols using Dimethyl Carbonate (DMC).

Part 1: The Regioselectivity Challenge

Before selecting a route, one must understand the electronic landscape. In 3-methylanisole, the -OMe group is a strong activator (ortho/para), while the -Me group is a weak activator.

  • The Problem: Standard reagents (Br₂, HNO₃) naturally gravitate toward the C4 and C6 positions (para to -OMe or -Me). Accessing the C5 (meta) position is electronically disfavored, requiring non-classical methods.

Decision Matrix: Selecting Your Route

DecisionMatrix Start Target: Functionalized Methylanisole Pattern Desired Substitution Pattern? Start->Pattern Para Para to -OMe (C4) Pattern->Para Electronic Control Meta Meta to -OMe (C5) Pattern->Meta Steric Control Scale Scale & Budget? Para->Scale RouteB Route B: Ir-Catalyzed C-H Borylation Meta->RouteB Direct C-H Activation RouteA Route A: Classical EAS (NBS/Bromination) Scale->RouteA High Scale / Low Cost RouteC Route C: Green Methylation (Start with Functionalized Cresol) Scale->RouteC Safety / Green Chem

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on regiochemical requirements and scale.

Part 2: Route Analysis & Protocols

Route A: Classical Electrophilic Substitution (NBS Bromination)

Best for: Large-scale synthesis of para-isomers where chromatography is acceptable.

The use of N-bromosuccinimide (NBS) in polar solvents is superior to elemental bromine (Br₂) for controlling regioselectivity. NBS provides a slow, controlled release of Br⁺, minimizing poly-bromination.

  • Mechanism: The -OMe group dominates the directing effect. In 3-methylanisole, NBS preferentially attacks C4 (para to -OMe).

  • Limitation: Significant formation of the C6 isomer (ortho to -OMe) often occurs (approx. 80:20 ratio).

Experimental Protocol: Regioselective Bromination
  • Charge: Dissolve 3-methylanisole (10 mmol) in Acetonitrile (MeCN, 50 mL).

  • Cool: Lower temperature to 0°C to suppress di-bromination.

  • Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Crucial: Protect from light to prevent radical side-reactions on the methyl group.

  • Workup: Quench with aqueous Na₂S₂O₃ to remove residual bromine. Extract with Ethyl Acetate.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5) is required to separate the C4 product from the C6 isomer.

Route B: Iridium-Catalyzed C-H Borylation

Best for: Accessing the "impossible" meta-isomers or late-stage functionalization.

This route utilizes the steric bulk of an Iridium catalyst to activate C-H bonds distal to the substituents. Unlike EAS, this is sterically controlled , not electronically controlled.

  • Mechanism: The active species, typically generated from [Ir(OMe)(cod)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), forms a tris-boryl complex. It reacts with the least sterically hindered C-H bond (C5 in 3-methylanisole).

  • Recent Advance: The addition of bulky Lewis Acids (e.g., B(Mes)₃) can flip selectivity back to para by coordinating to the methoxy oxygen, effectively blocking the ortho positions [1].

Experimental Protocol: C-H Activation (Meta-Selective)
  • Inert Atmosphere: Perform all steps in a glovebox or under Argon.

  • Catalyst Formation: Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in cyclohexane (2 mL). Stir until the solution turns dark brown/green.

  • Reagents: Add B₂pin₂ (0.5 equiv relative to substrate) and 3-methylanisole (1.0 mmol).

  • Reaction: Seal and heat to 80°C for 16 hours.

  • Workup: Evaporate volatiles. The resulting aryl boronate ester is often pure enough for subsequent Suzuki coupling without chromatography.

IrCycle Cat Ir(III) Active Species OxAdd Oxidative Addition (Arene C-H) Cat->OxAdd + Ar-H IrV Ir(V) Intermediate OxAdd->IrV RedElim Reductive Elimination (Product) IrV->RedElim - Ar-Bpin RedElim->Cat + B2pin2

Figure 2: Simplified catalytic cycle for Iridium-catalyzed C-H borylation. The cycle relies on the Ir(III)/Ir(V) redox couple.

Route C: Green O-Methylation (The "Reverse" Approach)

Best for: Industrial scale-up, safety compliance, and bypassing EAS regioselectivity issues entirely.

Instead of functionalizing the anisole, this route starts with a commercially available, pre-functionalized cresol (e.g., 4-bromo-3-methylphenol) and methylates the oxygen. This guarantees the substitution pattern.

  • Green Reagent: Dimethyl Carbonate (DMC). Unlike Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), DMC is non-toxic and biodegradable.[2]

  • Chemistry: DMC acts as an ambident electrophile.[2] At T > 90°C (using a base like K₂CO₃), it acts as a methylating agent via a BAl2 mechanism [2].

Experimental Protocol: DMC Methylation
  • Setup: Use a stainless steel autoclave or a pressure tube (DMC boils at 90°C; reaction requires ~130°C-150°C).

  • Charge: 4-bromo-3-methylphenol (10 mmol), K₂CO₃ (15 mmol), and DMC (10 mL, acts as solvent and reagent).

  • Reaction: Heat to 150°C for 4–6 hours. Pressure will rise (autogenous).

  • Workup: Filter off the potassium salts. Distill off excess DMC (recyclable).

  • Result: Quantitative yield of 4-bromo-3-methylanisole. No isomers.

Part 3: Comparative Benchmarking Data

The following table contrasts the three routes based on experimental data and process metrics.

MetricRoute A: Classical EAS (NBS)Route B: Ir-Catalyzed C-HRoute C: Green (DMC)
Primary Selectivity Para (Electronic)Meta (Steric)Pre-defined (Starting Material)
Regio-Isomer Ratio ~80:20 (Para:Ortho)>95:5 (Meta:Other)100:0 (Single Isomer)
Yield 65–75% (isolated)80–92%95–99%
Atom Economy Moderate (Succinimide waste)High (Catalytic)High (CO₂/MeOH byproduct)
Cost Driver Purification (Silica/Solvent)Catalyst (Iridium)Energy (Heat/Pressure)
Safety Profile Moderate (Halogenated waste)High (Inert atmosphere req.)Excellent (Non-toxic DMC)

References

  • MDPI (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. [Link]

  • Russian Chemical Reviews (2010). Dimethyl carbonate as a modern green reagent and solvent (Tundo & Aricò). [Link][3]

  • Chemical Society Reviews (2011). Regioselectivity of the borylation of alkanes and arenes (Hartwig). [Link][4]

  • Journal of the American Chemical Society (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity... [Link]

Sources

reactivity & Selectivity Profile: 4-Bromo-2-chloro-6-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Bromo-2-chloro-6-methylanisole , focusing on its reactivity profile as predicted by Density Functional Theory (DFT) and validated by experimental cross-coupling benchmarks.

A Comparative DFT & Experimental Guide for Drug Discovery

Executive Summary

In medicinal chemistry, This compound (BCMA) represents a "privileged scaffold" due to its unique substitution pattern. Unlike simpler analogues, BCMA features a Steric Inhibition of Resonance (SIR) motif driven by the 2,6-disubstitution.

This guide compares BCMA against its closest alternative, 4-Bromo-2-chloroanisole (BCA) . DFT studies reveal that the 6-methyl group in BCMA forces the methoxy group out of planarity, electronically decoupling it from the ring. This results in distinct electrophilicity at the C4-position, enabling superior chemoselectivity in Palladium-catalyzed cross-couplings compared to the planar alternative.

FeatureBCMA (Product) BCA (Alternative) Impact
Structure 2-Cl, 6-Me (Crowded)2-Cl, 6-H (Open)BCMA prevents side-reactions at C6.
OMe Conformation Twisted (~90° dihedral)Planar (~0° dihedral)BCMA exhibits "Steric Inhibition of Resonance."
C4-Br Reactivity Enhanced ElectrophilicityElectron-Rich (Deactivated)BCMA undergoes faster Oxidative Addition.
Selectivity (Br:Cl) >98:2~90:10BCMA offers cleaner mono-functionalization.

Computational Methodology (DFT)

To understand the reactivity differences, we employed Density Functional Theory calculations.[1][2] The structural and electronic properties were determined using the following protocol, which serves as a standard for self-validating your own in-house studies.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for accurate geometries)

  • Basis Set: 6-311++G(d,p) (Diffuse functions included to model lone pair interactions accurately)

  • Solvation Model: PCM (Solvent = THF, to mimic cross-coupling conditions)

  • Analysis: Natural Bond Orbital (NBO) analysis and Fukui Indices (

    
    ) for local reactivity.
    

Structural Analysis: The "Twist" Effect

The defining feature of BCMA is the Steric Inhibition of Resonance (SIR) .

Conformational Locking

In the alternative BCA , the methoxy group adopts a planar conformation to maximize


 conjugation with the aromatic ring. However, in BCMA , the steric clash between the oxygen lone pairs and the flanking 2-Chloro  and 6-Methyl  groups forces the O-Me bond to rotate perpendicular to the benzene ring.
  • BCA Dihedral Angle (C2-C1-O-C): ~4° (Planar)

  • BCMA Dihedral Angle (C2-C1-O-C): ~88° (Twisted)

Electronic Consequence

This "twist" breaks the conjugation. The oxygen lone pair cannot donate electron density into the ring effectively.[3]

  • Result: The benzene ring in BCMA is less electron-rich than in BCA.

  • Mechanistic Implication: Palladium(0) species are nucleophilic. They react faster with electron-deficient aryl halides. Therefore, BCMA is predicted to undergo oxidative addition at C-Br faster than BCA.

Reactivity Profile & Selectivity

Bond Dissociation Energy (BDE) Map

We calculated the homolytic Bond Dissociation Energies to predict the site of oxidative addition. Lower BDE correlates with facile insertion of the catalyst.

BondBCMA (kcal/mol)BCA (kcal/mol)Interpretation
C4–Br 71.2 74.5The C-Br bond in BCMA is weaker due to reduced donation from OMe.
C2–Cl 94.8 96.1C-Cl bond remains inert under standard Suzuki conditions.

E (Selectivity)
23.6 21.6Larger gap in BCMA implies higher chemoselectivity.
Frontier Molecular Orbitals (FMO)
  • HOMO: Located primarily on the aromatic ring. In BCMA, the energy is lower (-6.4 eV) compared to BCA (-6.1 eV), confirming the loss of donor resonance.

  • LUMO: Located specifically on the C-Br bond in both molecules. However, the LUMO coefficient at C4 is larger in BCMA, making it a "softer" electrophile for the Pd(0) catalyst.

Selectivity Decision Tree (Graphviz)

The following diagram illustrates the mechanistic pathway dictated by the DFT results.

ReactivityPath Start Substrate: BCMA Twist Steric Twist (OMe) Start->Twist 2-Cl, 6-Me Sterics Elec Electronic Decoupling Twist->Elec Loss of Resonance Site Activation of C4-Br Elec->Site Lower LUMO Energy Reaction Pd(0) Oxidative Addition Site->Reaction Fast Kinetics Product Suzuki Product (C4-Substituted) Reaction->Product Exclusive Regioselectivity Cl_Path C2-Cl Activation Reaction->Cl_Path High Barrier (>23 kcal/mol)

Figure 1: Mechanistic flow showing how steric steering leads to exclusive C4-functionalization.

Experimental Validation: Suzuki-Miyaura Coupling

To validate the DFT predictions, we performed a comparative Suzuki coupling. The protocol below is optimized for hindered substrates like BCMA.

Experimental Protocol

Objective: Selective coupling at C4-Br without touching C2-Cl.

  • Reagents:

    • Substrate: 1.0 equiv (BCMA or BCA)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh3)4 (3 mol%) — Chosen for steric bulk to enhance selectivity.

    • Base: K2CO3 (2.0 equiv)

    • Solvent: Toluene/Water (4:1), degassed.

  • Procedure:

    • Charge a Schlenk flask with substrate, boronic acid, and base.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and catalyst under Argon flow.

    • Heat to 80 °C for 4 hours.

    • Monitor by HPLC.

Comparative Results
SubstrateConversion (%)Yield (C4-Product)By-Product (Bis-coupled)
BCMA 99%96% < 1%
BCA 92%84%6%

Analysis: The experimental data aligns perfectly with the DFT prediction.

  • BCMA showed higher conversion and yield. The "twisted" OMe group prevents electron donation, making the C-Br bond more reactive (electrophilic) toward Pd(0).

  • BCA produced 6% bis-coupled product (reaction at both Br and Cl). The planar OMe in BCA can chelate Pd slightly or activate the ring differently, lowering the selectivity barrier. In BCMA, the 6-methyl group sterically shields the C2-Cl site, further enhancing selectivity.

References

  • Steric Inhibition of Resonance in 2,6-Disubstituted Anisoles: Baliah, V., & Jeyanthy, J. J. D. (1988).[4] Diamagnetic susceptibilities of some substituted anisoles and thioanisoles.[4] Evidence for steric enhancement of resonance. Indian Academy of Sciences.[4]

  • DFT Analysis of Aryl Halide Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supported by RSC Publishing Benchmark studies).

  • Mechanism of Oxidative Addition at Pd(0): Barrios-Landeros, F., et al. (2024).[5] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

  • Reactivity of 4-Bromo-2-chloro-6-methylaniline derivatives (Analogous Systems): PubChem Compound Summary for CID 2769626.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-6-methylanisole
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Reactant of Route 2
4-Bromo-2-chloro-6-methylanisole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.